Sodium acetate trihydrate
Beschreibung
Sodium Acetate is chemically designated CH3COONa, a hygroscopic powder very soluble in water. Sodium acetate could be used as additives in food, industry, concrete manufacture, heating pads and in buffer solutions. Medically, sodium acetate is important component as an electrolyte replenisher when given intravenously. It is mainly indicated to correct sodium levels in hyponatremic patients. It can be used also in metabolic acidosis and for urine alkalinization.
Sodium Acetate is the trihydrate sodium salt of acetic acid with alkalinizing, diuretic and electrolyte replacement properties. Following absorption, sodium acetate generates sodium bicarbonate, thereby raising blood and urine pH. In addition, this agent may increase serum sodium concentration.
Sodium Acetate Anhydrous is the anhydrous, sodium salt form of acetic acid. Sodium acetate anhydrous disassociates in water to form sodium ions (Na+) and acetate ions. Sodium is the principal cation of the extracellular fluid and plays a large part in fluid and electrolyte replacement therapies. Sodium acetate anhydrous is used as an electrolyte replenisher in isosmotic solution for parenteral replacement of acute losses of extracellular fluid without disturbing normal electrolyte balance.
The trihydrate sodium salt of acetic acid, which is used as a source of sodium ions in solutions for dialysis and as a systemic and urinary alkalizer, diuretic, and expectorant.
Eigenschaften
Key on ui mechanism of action |
It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. |
|---|---|
CAS-Nummer |
6131-90-4 |
Molekularformel |
C2H6NaO3 |
Molekulargewicht |
101.06 g/mol |
IUPAC-Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
PNNIIULEYDEVIV-UHFFFAOYSA-N |
Verunreinigungen |
Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |
SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Isomerische SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Kanonische SMILES |
CC(=O)O.O.[Na] |
Color/Form |
WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |
Dichte |
1.528 g/ml 1.5 g/cm³ |
melting_point |
324 °C 328 °C |
Andere CAS-Nummern |
6131-90-4 |
Physikalische Beschreibung |
Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |
Verwandte CAS-Nummern |
6131-90-4 (Parent) 127-09-3 (anhydrous) |
Löslichkeit |
WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |
Synonyme |
Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |
Dampfdruck |
0.00000071 [mmHg] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The pKa of Sodium Acetate Buffer: A Technical Guide
This guide provides a comprehensive overview of the pKa of sodium acetate buffer, a critical parameter for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, experimental determination, and practical implications of this value.
A sodium acetate buffer is a solution containing a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), typically supplied by its salt, sodium acetate (CH₃COONa).[1] The pKa is a fundamental property of the acidic component, acetic acid, and it dictates the pH range over which the buffer is most effective.
Core Concepts: pKa and the Henderson-Hasselbalch Equation
The pKa is the negative logarithm of the acid dissociation constant (Ka) of a weak acid.[2][3] For acetic acid, the dissociation in water is represented by the following equilibrium:
CH₃COOH + H₂O ⇌ H₃O⁺ + CH₃COO⁻
The Ka is the equilibrium constant for this reaction. The pKa value indicates the strength of the acid; a lower pKa corresponds to a stronger acid.[4] The widely accepted pKa of acetic acid at 25°C is approximately 4.76 .[2][5][6][7]
The behavior of a sodium acetate buffer is quantitatively described by the Henderson-Hasselbalch equation :[1][8][9]
pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )
Where:
-
pH is the measure of the acidity of the buffer solution.
-
pKa is the acid dissociation constant of acetic acid.
-
[CH₃COO⁻] is the molar concentration of the acetate ion (the conjugate base).
-
[CH₃COOH] is the molar concentration of acetic acid (the weak acid).
A key insight from this equation is that when the concentrations of the weak acid and its conjugate base are equal ([CH₃COO⁻] / [CH₃COOH] = 1), the logarithmic term becomes zero.[9] At this point, the pH of the buffer solution is equal to the pKa of the acid .[3] This is also the point where the buffer has its maximum buffering capacity, meaning it is most resistant to changes in pH upon the addition of an acid or base.[1]
Quantitative Data Summary
The essential quantitative data related to the sodium acetate buffer system is summarized in the table below.
| Parameter | Value | Description |
| pKa of Acetic Acid | 4.76 | The negative logarithm of the acid dissociation constant for acetic acid at 25°C.[2][5][6] |
| Ka of Acetic Acid | 1.74 x 10⁻⁵ | The acid dissociation constant for acetic acid at 25°C.[4] |
| Optimal Buffering pH | ~4.76 | The pH at which the buffer has maximum capacity, where [CH₃COOH] = [CH₃COO⁻].[3][9] |
| Effective Buffering Range | ~3.76 - 5.76 | The pH range where the buffer is effective, typically considered to be pKa ± 1. |
Experimental Determination of pKa
The pKa of acetic acid can be determined experimentally with high accuracy using a pH titration method. This involves titrating a weak acid (acetic acid) with a strong base (e.g., sodium hydroxide, NaOH) and monitoring the pH change.[3][10]
Detailed Experimental Protocol
Objective: To determine the pKa of acetic acid by potentiometric titration.
Materials:
-
0.1 M Acetic Acid (CH₃COOH) solution
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
pH meter, calibrated with standard buffers (pH 4.00 and 7.00)
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
100 mL beaker
-
Pipettes and other standard laboratory glassware
-
Distilled or deionized water
Procedure:
-
Calibration of pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions of pH 4.00 and 7.00.
-
Preparation for Titration:
-
Pipette exactly 25.00 mL of the 0.1 M acetic acid solution into a 100 mL beaker.
-
Add approximately 25 mL of distilled water to ensure the pH electrode is sufficiently immersed.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb does not get hit by the stir bar.
-
-
Titration Process:
-
Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
Record the initial pH of the acetic acid solution before adding any NaOH.
-
Begin adding the NaOH solution from the burette in small increments (e.g., 1.0 mL).
-
After each addition, stir the solution thoroughly and record the stable pH reading and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size of the added NaOH (e.g., to 0.2 mL or 0.1 mL) to obtain more data points around the equivalence point.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12), well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point , which is the point of steepest inflection on the curve. This can be found visually or by calculating the first or second derivative of the titration curve. The volume of NaOH at this point is the equivalence volume (Veq).
-
Determine the half-equivalence point , which corresponds to the volume of NaOH that is exactly half of the equivalence volume (Veq / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentrations of acetic acid and its conjugate base are equal. Therefore, the pH at the half-equivalence point is equal to the pKa of acetic acid .[3]
-
Visualizing the Experimental Workflow
The logical flow of the experimental determination of pKa can be visualized as follows:
References
- 1. 14.6 Buffers - Chemistry 2e | OpenStax [openstax.org]
- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atlas.org [atlas.org]
- 7. sciencing.com [sciencing.com]
- 8. atlas.org [atlas.org]
- 9. m.youtube.com [m.youtube.com]
- 10. studymoose.com [studymoose.com]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Acetate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical analysis of the crystal structure of sodium acetate trihydrate (CH₃COONa·3H₂O), a compound of significant interest in pharmaceutical sciences and materials research. A thorough understanding of its three-dimensional atomic arrangement is critical for applications ranging from drug formulation and stabilization to the design of phase-change materials. This guide synthesizes crystallographic data from key scientific literature, presenting it in a clear, accessible format with detailed experimental protocols and logical workflow visualizations.
Crystallographic Data Summary
The crystal structure of this compound has been determined with high precision, revealing a monoclinic system. The following tables summarize the key crystallographic data, primarily based on the redetermination by Wei and Ward (1977), which offers refined and accurate parameters.[1]
Table 1: Unit Cell Parameters [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 12.353(5) Å |
| b | 10.466(6) Å |
| c | 10.401(6) Å |
| α | 90° |
| β | 111.69(4)° |
| γ | 90° |
| Unit Cell Volume | 1249.7 ų |
| Z (Formula units per cell) | 8 |
| Calculated Density (Dx) | 1.447 g/cm³ |
Table 2: Data Collection and Refinement Details [1]
| Parameter | Value |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 23°C |
| 2θ range | < 65° |
| Number of unique reflections | 2279 |
| Final R-factor | 0.038 |
| Hydrogen atoms treatment | Isotropic |
| Non-hydrogen atoms treatment | Anisotropic |
Molecular and Crystal Structure Analysis
The crystal structure of this compound is characterized by a distorted octahedral coordination of the sodium ion (Na⁺) and an extensive network of hydrogen bonds.[1]
The Na⁺ ion is coordinated by six oxygen atoms.[1] These coordinating oxygens originate from both the carboxylate group of the acetate ion and the water molecules of hydration.[1] The Na⁺-O distances range from 2.349 to 2.512 Å.[1] Adjacent octahedra share edges, forming one-dimensional chains that are linked into a three-dimensional network through extensive hydrogen bonding between the acetate ions and the water molecules.[1]
The acetate ion's geometry is consistent with that observed in other acetate salts, with C-O bond distances of 1.253 Å and 1.257 Å.[1] Both carboxyl oxygen atoms participate in hydrogen bonding with the water molecules, creating sheets parallel to the (001) plane.[1]
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental steps. The following protocol is based on the single-crystal X-ray diffraction methodology.
Crystal Preparation and Mounting
-
Crystallization : Single crystals of this compound are grown by the slow evaporation of an aqueous solution.[1]
-
Crystal Selection : A well-formed single crystal of suitable dimensions (e.g., approximately 0.25 x 0.29 x 0.89 mm) is selected under a microscope.[1]
-
Mounting : To prevent dehydration and degradation of the crystal in the X-ray beam, the selected crystal is sealed in a glass capillary tube containing a small amount of the saturated mother liquor.[1]
X-ray Data Collection
-
Instrumentation : A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Molybdenum Kα radiation) is used for data collection.[1]
-
Unit Cell Determination : The crystal is mounted on the goniometer head, and a series of diffraction images are collected to determine the unit cell parameters and the crystal orientation.
-
Data Collection Strategy : A full sphere of diffraction data is collected by systematically rotating the crystal through a series of ω, φ, and χ angles. The intensity of each reflection is recorded.
-
Data Reduction : The raw diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.[1]
Structure Solution and Refinement
-
Structure Solution : The corrected diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement : The initial structural model is refined against the experimental data using a least-squares minimization process. The positions of the non-hydrogen atoms are refined anisotropically, while the hydrogen atoms are typically refined isotropically.[1]
-
Validation : The final refined structure is validated using various crystallographic metrics, including the R-factor, goodness-of-fit, and analysis of the residual electron density map. The final R-factor for the redetermined structure was 0.038, indicating a high-quality refinement.[1]
Visualizations
To further elucidate the experimental process and the structural relationships, the following diagrams are provided.
Caption: Experimental workflow for this compound crystal structure determination.
Caption: Key interactions within the this compound crystal structure.
References
Solubility Profile of Sodium Acetate Trihydrate in Water and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium acetate trihydrate in two common solvents: water and ethanol. Understanding the solubility characteristics of this compound is critical for a wide range of applications, from buffer preparation in biopharmaceutical manufacturing to its use as a reagent in chemical synthesis. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.
Data Presentation: Quantitative Solubility
The following tables summarize the solubility of this compound in water and ethanol at various temperatures. The data is presented to facilitate easy comparison and reference.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| -10 | 32.9[1] |
| 0 | 36.2[1] |
| 20 | 46.4[1] |
| 50 | 82.0[1] |
| 58 | 138.0 |
Table 2: Solubility of this compound in Ethanol
| Temperature (°C) | Solubility (g / 100 mL) |
| Not Specified | 5.3[2] |
Table 3: Solubility of Anhydrous Sodium Acetate in Ethanol at Various Temperatures
| Temperature (°C) | Temperature (K) | Molar Solubility (mol·L⁻¹) |
| 15 | 288.15 | Data not explicitly provided in search results |
| 25 | 298.15 | Data not explicitly provided in search results |
| 35 | 308.15 | Data not explicitly provided in search results |
| 45 | 318.15 | Data not explicitly provided in search results |
| 55 | 328.15 | Data not explicitly provided in search results |
| 65 | 338.15 | Data not explicitly provided in search results |
The data in Table 3 is based on a study that measured the solubility of anhydrous sodium acetate in ethanol from 288.15 K to 338.15 K using a laser dynamic method.[3] While the study indicates the measurements were taken, the specific solubility values at each temperature were not available in the provided search results.
Experimental Protocols
Accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid in a liquid solvent.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]
Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., deionized water, absolute ethanol)
-
Glass flasks or vials with airtight seals
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated volumetric glassware
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the flasks tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5] The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm). This step must be performed quickly to prevent temperature changes that could affect solubility.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of the this compound in the solvent at the specified temperature, taking into account the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward and absolute method for determining solubility that relies on weighing the dissolved solute after evaporating the solvent.[6][7]
Objective: To determine the mass of this compound dissolved in a known mass of solvent at saturation.
Materials:
-
This compound
-
Solvent
-
Conical flask with a stopper
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
Desiccator
-
Filtration apparatus
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Withdrawal and Weighing: Carefully decant or filter a known volume (e.g., 10 mL) of the clear saturated solution into a pre-weighed evaporating dish.[7] Record the exact mass of the solution.
-
Solvent Evaporation: Gently heat the evaporating dish to evaporate the solvent. This can be done on a hot plate at a low temperature or in a drying oven.
-
Drying to a Constant Weight: Once the solvent has evaporated, place the evaporating dish in a drying oven set at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 100-110 °C). Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation:
-
Mass of the dissolved solute = (Mass of the evaporating dish + residue) - (Mass of the empty evaporating dish).
-
Mass of the solvent = (Mass of the evaporating dish + solution) - (Mass of the evaporating dish + residue).
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a solid compound using the Shake-Flask Method.
References
- 1. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Sodium acetate solubility? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
physical and chemical properties of sodium acetate trihydrate for lab use
An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium Acetate Trihydrate for Laboratory Use
Introduction
This compound (CH₃COONa·3H₂O), the sodium salt of acetic acid, is a versatile and widely utilized compound in scientific research and drug development.[1] It presents as a colorless, crystalline solid that is highly soluble in water.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and safety information for its effective and safe use in a laboratory setting.
Physical Properties
This compound is a hygroscopic, crystalline solid that effloresces in warm, dry air.[3] It is odorless or may have a faint acetic acid smell.[4] Key physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Sodium ethanoate trihydrate, Hot ice |
| CAS Number | 6131-90-4 |
| Chemical Formula | CH₃COONa·3H₂O |
| Molar Mass | 136.08 g/mol [1][2][4][5][6] |
| Appearance | White, deliquescent powder or colorless crystals[2][4][7] |
| Density | 1.45 g/cm³ (at 20 °C)[4][7][8] |
| Melting Point | 58 °C (136 °F; 331 K)[2][4][7][9] |
| Boiling Point | 122 °C (252 °F; 395 K) (decomposes)[4][7] |
| Flash Point | >250 °C[8][9] |
| Auto-ignition Temperature | 600 °C[10] |
| Crystal Structure | Monoclinic[7][11][12][13][14] |
Solubility
This compound is highly soluble in water and moderately soluble in ethanol.[15]
| Solvent | Solubility | Temperature |
| Water | 32.9 g/100 mL | -10 °C[4] |
| 36.2 g/100 mL | 0 °C[4] | |
| 46.4 g/100 mL | 20 °C[4] | |
| 762 g/L | 20 °C[16] | |
| 82 g/100 mL | 50 °C[4] | |
| Ethanol | 5.3 g/100 mL[4][15] |
Chemical Properties
This compound is the trihydrate sodium salt of acetic acid.[3][15] It is a stable compound under normal conditions but is incompatible with strong oxidizing agents and halogens.[9][15]
| Property | Value |
| pH | 7.5 - 9.5 (5% solution at 25 °C)[10] |
| ~8.9 (0.1 M aqueous solution)[15] | |
| pKa | 4.76 (for acetic acid)[4] |
| Latent Heat of Fusion | ~264–289 kJ/kg[7] |
Reactions
-
Buffer Solution : A solution of sodium acetate and acetic acid acts as a buffer, maintaining a relatively constant pH. This is particularly useful in biochemical applications where reactions are pH-dependent in a mildly acidic range (pH 4–6).
-
Ester Formation : It can be used to form an ester with an alkyl halide, such as bromoethane.[7] CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr
-
Decarboxylation : Under forcing conditions (pyrolysis in the presence of sodium hydroxide), it undergoes decarboxylation to form methane.[7] CH₃COONa + NaOH → CH₄ + Na₂CO₃
-
Dehydration : Upon heating, it loses its water of crystallization and becomes anhydrous sodium acetate.[9][17]
Experimental Protocols
A. Preparation of a Sodium Acetate Buffer (0.1 M, pH 5.2)
This protocol describes the preparation of a common laboratory buffer.
Materials:
-
This compound (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
Beaker
-
Graduated cylinder
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Sodium Acetate: Weigh 13.61 g of this compound and dissolve it in approximately 800 mL of distilled water in a beaker.
-
Adjust pH: Place the beaker on a magnetic stirrer and add a stir bar. While monitoring with a calibrated pH meter, slowly add glacial acetic acid until the pH of the solution reaches 5.2.[18]
-
Final Volume: Carefully transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1000 mL.
-
Sterilization (Optional): If required for biological applications, the buffer solution can be filter-sterilized using a 0.22 µm filter.
B. Demonstration of Supersaturation and Crystallization
This experiment demonstrates the "hot ice" phenomenon, a result of the exothermic crystallization of a supersaturated sodium acetate solution.[19]
Materials:
-
This compound
-
Beaker or flask
-
Heat source (e.g., hot plate)
-
Stirring rod
Procedure:
-
Melting: Gently heat this compound crystals in a clean beaker. The crystals will melt in their own water of crystallization at approximately 58 °C.[7]
-
Creating a Supersaturated Solution: Continue heating until all the solid has dissolved, forming a clear solution. If a crust forms, a very small amount of water can be added to redissolve it.[19]
-
Cooling: Carefully cool the solution to room temperature. The solution is now supersaturated.[7]
-
Initiating Crystallization: Induce crystallization by adding a small crystal of solid this compound or by scratching the inside of the beaker with a glass rod.
-
Observation: Observe the rapid crystallization of the solution, which releases heat (an exothermic process), causing the beaker to warm up.[7]
Key Experimental and Logical Workflows
Preparation of a Sodium Acetate Buffer
Caption: Workflow for preparing a sodium acetate buffer solution.
Supersaturation and Crystallization Cycle
Caption: The cycle of melting, supercooling, and crystallization.
Safety and Handling
While this compound is generally considered safe, proper laboratory practices should always be followed.[6]
-
Handling: Use in a well-ventilated area.[20] Avoid creating dust.[21] Avoid contact with skin, eyes, and clothing.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[20][21]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21] It is hygroscopic and should be protected from moisture.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and halogens.[9][21]
-
First Aid:
In all cases of exposure or concern, seek medical attention.[20]
Applications in Research and Development
This compound's properties make it valuable for a range of laboratory applications:
-
Buffer Preparation: As a component of buffer solutions, it is crucial for maintaining stable pH in biochemical and molecular biology experiments, such as enzyme assays and nucleic acid precipitation.[2][9][15]
-
Protein Crystallization: It is used as a precipitant in protein crystallization screens.[9][15]
-
Heating Applications: Its exothermic crystallization is utilized in reusable heating pads and for controlled temperature experiments.[8]
-
Carbon Source: In biotechnology, it can serve as a carbon source for bacterial cultures.[7]
-
Organic Synthesis: It acts as a precursor for forming esters from alkyl halides.[7][9][15]
References
- 1. chemignition.com [chemignition.com]
- 2. chemiis.com [chemiis.com]
- 3. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound Manufacturer, C2H9NaO5 Supplier & Exporter [krishnachemical.net]
- 6. This compound | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium acetate - Wikipedia [en.wikipedia.org]
- 8. neutronco.com [neutronco.com]
- 9. This compound | 6131-90-4 [amp.chemicalbook.com]
- 10. labbox.es [labbox.es]
- 11. journals.iucr.org [journals.iucr.org]
- 12. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 13. fvs.com.py [fvs.com.py]
- 14. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 15. This compound | 6131-90-4 [chemicalbook.com]
- 16. This compound Hygroscopic, Ideal for Water Treatment & Buffer Solutions CAS Number 6131-90-4 - Industrial Raw Materials and Trisodium Acetate Hydrate [jiurunfa.en.made-in-china.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Sodium Acetate (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. This compound [intralabs.co.uk]
- 20. acrosschem.com [acrosschem.com]
- 21. media.laballey.com [media.laballey.com]
A Technical Guide to Sodium Acetate Trihydrate for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of sodium acetate trihydrate, focusing on its chemical properties, molecular characteristics, and critical applications in research and pharmaceutical development.
Chemical Identity and Molecular Characteristics
This compound is the sodium salt of acetic acid in its hydrated form, containing three molecules of water.[1] It is a colorless, crystalline solid that is highly soluble in water.[2][3]
The chemical formula for this compound is C₂H₃NaO₂·3H₂O, often written as CH₃COONa·3H₂O.[4][5][6] Its molecular weight is 136.08 g/mol .[2][4][6][7][8]
The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed below.
| Element (Symbol) | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 2 | 12.011 | 24.022 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Sodium (Na) | 1 | 22.990 | 22.990 |
| Oxygen (O) | 5 | 15.999 | 79.995 |
| Total | 136.079 |
Note: Values are rounded for clarity. The accepted molecular weight is 136.08 g/mol .[4][7][8]
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value | References |
| IUPAC Name | sodium;acetate;trihydrate | [7] |
| CAS Number | 6131-90-4 | [4][6][7] |
| Appearance | Colorless to white crystalline powder | [1][2][8] |
| Molecular Weight | 136.08 g/mol | [4][6][7][8] |
| Density | 1.45 g/cm³ | [8][9] |
| Melting Point | 58 °C (decomposes) | [2][8][9] |
| Solubility | Highly soluble in water | [2] |
| pH | ~8.9 (0.1M aqueous solution) | [10] |
Applications in Research and Drug Development
This compound is a versatile reagent with numerous applications in laboratory and pharmaceutical settings.
-
Buffering Agent : It is a critical component in the preparation of acetate buffer solutions, which are effective in the pH range of 3.6 to 5.6.[11][12] These buffers are essential for maintaining stable pH conditions in biochemical assays, enzyme activity studies, and protein crystallization.[2][11]
-
Nucleic Acid Precipitation : In molecular biology, sodium acetate is widely used to precipitate DNA and RNA from aqueous solutions.[13] The sodium ions neutralize the negative charge on the phosphate backbone of nucleic acids, reducing their hydrophilicity and allowing them to be precipitated by alcohol (ethanol or isopropanol).[13][14]
-
Drug Formulation : In the pharmaceutical industry, it serves as a buffering agent and pH modifier to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[12][15][16] It is used in various formulations, including injectable drugs, intravenous (IV) solutions, dialysis solutions, and ophthalmic products.[12][16][17]
-
Protein Crystallization : Acetate buffers are commonly employed in screening and optimizing conditions for protein crystallization, a crucial step in determining protein structure.[11]
Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are provided below.
This stock solution is a standard reagent for nucleic acid precipitation.
Materials:
-
This compound (MW: 136.08 g/mol )
-
Glacial acetic acid
-
Nuclease-free distilled water
-
Sterile graduated cylinders and beakers
-
pH meter
-
Stir plate and stir bar
-
Autoclave or 0.22 µm filter for sterilization
Procedure:
-
Weigh 408.24 g of this compound.
-
Add the powder to a beaker containing approximately 700 mL of nuclease-free distilled water.
-
Dissolve the powder completely using a magnetic stir bar. The dissolution is endothermic and will cause the solution to cool.
-
Once dissolved, carefully adjust the pH to 5.2 by adding glacial acetic acid dropwise.[18] Monitor the pH continuously.
-
Transfer the solution to a graduated cylinder and adjust the final volume to 1 L with nuclease-free water.[18]
-
Verify the final pH. If necessary, allow the solution to warm to room temperature and re-adjust the pH.[18]
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[18]
-
Store at room temperature.
This protocol is used to concentrate and purify DNA from aqueous solutions.
Materials:
-
DNA sample
-
3 M Sodium Acetate, pH 5.2 (from Protocol 3.1)
-
Ice-cold 100% ethanol
-
70% ethanol (prepared with nuclease-free water)
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
Measure the volume of the DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample. For example, add 10 µL of sodium acetate to a 100 µL DNA sample.[19]
-
Mix the solution thoroughly by gentle vortexing or flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.[20] For a 110 µL sample (DNA + sodium acetate), add 220-275 µL of ethanol.
-
Mix until the solution is homogenous. A DNA precipitate may become visible.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize DNA recovery.[20] For very dilute samples, overnight incubation is recommended.[21]
-
Centrifuge the sample at high speed (≥12,000 x g) for 15-30 minutes at 4°C.[14][20]
-
A small white pellet of DNA should be visible at the bottom of the tube. Carefully aspirate and discard the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol.[21] This step removes residual salt.
-
Centrifuge at high speed for 5-10 minutes at 4°C.[21]
-
Carefully remove the supernatant. A brief re-spin can help remove the last traces of ethanol.[21]
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.
-
Resuspend the DNA pellet in an appropriate volume of sterile water or TE buffer.
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for preparing a 3M Sodium Acetate (pH 5.2) stock solution.
Caption: Workflow for the ethanol precipitation of DNA using sodium acetate.
References
- 1. This compound | ACS, USP, FCC Grade [allanchem.com]
- 2. chemiis.com [chemiis.com]
- 3. Exploring the Versatile Applications of this compound [chemical-sales.com]
- 4. 酢酸ナトリウム 三水和物 - 酢酸 ナトリウム塩 三水和物 [sigmaaldrich.com]
- 5. stanfordchem.com [stanfordchem.com]
- 6. | Advent [adventchembio.com]
- 7. This compound | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 6131-90-4 [chemicalbook.com]
- 11. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]
- 12. chemignition.com [chemignition.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 15. Page loading... [guidechem.com]
- 16. What Is this compound Used For [cneastchem.com]
- 17. chemignition.com [chemignition.com]
- 18. Sodium Acetate (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. lab.rockefeller.edu [lab.rockefeller.edu]
- 20. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 21. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Role of Water of Crystallization in Sodium Acetate Trihydrate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium acetate trihydrate (NaCH₃COO·3H₂O) is a compound where the water of crystallization is not merely an accessory but a fundamental component dictating its unique structural, physical, and functional properties. The three water molecules are intricately integrated into the crystal lattice, governing everything from its crystal structure and melting point to its remarkable ability to form supersaturated solutions. This behavior is harnessed in applications ranging from phase change materials (PCMs) for thermal energy storage to critical excipients in pharmaceutical formulations. This guide provides a detailed examination of the multifaceted role of these water molecules, supported by quantitative data, experimental protocols, and process visualizations.
Structural and Physicochemical Significance of Water of Crystallization
The chemical formula NaCH₃COO·3H₂O explicitly indicates the presence of three water molecules for each unit of sodium acetate.[1][2] These are not superficially adsorbed but are integral components of the crystal structure, forming a stable crystalline lattice.[1][3]
Crystal Structure
Anhydrous sodium acetate and this compound possess fundamentally different crystal structures. The trihydrate form adopts a monoclinic crystal system.[2][3] The structure is a complex three-dimensional network built upon:
-
Ionic Interactions : Strong electrostatic forces exist between the positive sodium cations (Na⁺) and the negative acetate anions (CH₃COO⁻).[2][3]
-
Hydrogen Bonding : The water molecules are critical, creating an extensive network of hydrogen bonds. They link the acetate ions and coordinate with the sodium ions, which exist in a distorted octahedral coordination. This network of hydrogen bonds holds the entire lattice together, defining its shape and stability.[3]
The removal of this water of crystallization upon heating leads to the collapse of this structure and the formation of anhydrous sodium acetate, which has a different crystalline arrangement described as alternating layers of sodium-carboxylate and methyl groups.[3]
Influence on Physicochemical Properties
The presence of hydration water dramatically alters the compound's physical properties. The most significant differences between the anhydrous and trihydrate forms are summarized below.
| Property | Sodium Acetate Anhydrous | This compound | Role of Water of Crystallization |
| Chemical Formula | CH₃COONa[4] | CH₃COONa·3H₂O[4] | Adds 3 water molecules to the formula unit. |
| Molar Mass | 82.03 g/mol [4] | 136.08 g/mol [4][5] | Increases the overall mass of the compound. |
| Appearance | White deliquescent/hygroscopic powder[6] | Colorless or white crystalline solid[1][6] | Contributes to the formation of a distinct crystalline structure. |
| Density | 1.528 g/cm³ (at 20°C) | 1.45 g/cm³ (at 20°C) | The organized lattice including water is less dense. |
| Melting Point | 324 °C (decomposes) | 58 °C | The crystal lattice containing water melts at a much lower temperature. |
| Solubility in Water | 123.3 g/100 mL (at 20°C) | 46.5 g/100 mL (at 20°C) | The trihydrate form is less soluble at room temperature as it is already partially hydrated. |
| Water Content | 0%[4] | ~39.7% | Constitutes a significant portion of the compound's mass. |
The Phenomenon of Supersaturation and Exothermic Crystallization
The most notable property endowed by the water of crystallization is the ability of this compound to form a supersaturated solution that releases a significant amount of heat upon crystallization.[7][8] This "hot ice" phenomenon is a direct consequence of the phase transition behavior involving the water of hydration.[2]
When heated above its melting point of 58°C, this compound does not simply melt; it dissolves in its own water of crystallization.[9] If this solution is then cooled carefully and without disturbance, it does not immediately recrystallize. It forms a metastable, supersaturated solution, containing more dissolved sodium acetate than would be possible at that temperature under normal equilibrium conditions.[9][10]
The introduction of a nucleation site, such as a seed crystal of this compound, triggers a rapid and exothermic crystallization process.[7][11] The dissolved sodium acetate and water molecules rapidly organize themselves back into the stable, lower-energy trihydrate crystal lattice, releasing the stored latent heat of fusion.[9][12] This process is the principle behind reusable hand warmers and heating pads.[6][13]
Role in Pharmaceutical Development
In the pharmaceutical industry, both anhydrous and trihydrate forms of sodium acetate are utilized, with the choice depending on the specific requirements of the formulation. The water of crystallization in the trihydrate form imparts properties that are valuable in several applications.
-
Buffering Agent : Sodium acetate, in combination with acetic acid, forms a robust buffer system effective in the pH range of 3.6 to 5.6.[14] this compound is frequently used to prepare these buffers for liquid formulations, including intravenous (IV) solutions, dialysis solutions, and ophthalmic products, to maintain pH stability, which is critical for drug efficacy and patient safety.[13][14][15][16]
-
IV and Dialysis Solutions : It serves as a source of sodium ions for electrolyte replenishment and as a metabolic precursor to bicarbonate to correct metabolic acidosis.[15][16] Its high solubility in water (when heated) and well-defined hydration state make it suitable for formulating sterile injectable solutions with precise concentrations.
-
Drug Delivery : The compound can be used to increase the solubility of certain drugs, thereby enhancing their absorption and bioavailability.[13]
Key Experimental Protocols
Protocol for Gravimetric Determination of Water of Crystallization
This experiment quantifies the percentage of water in this compound by heating the sample to drive off the water molecules and measuring the mass loss.[17][18][19]
Methodology:
-
Preparation : Accurately weigh a clean, dry porcelain crucible and its lid using an analytical balance (Mass 1).
-
Sample Weighing : Add approximately 2-3 grams of this compound crystals to the crucible and weigh it again with the lid (Mass 2).
-
Initial Heating : Place the crucible on a clay triangle supported by a ring stand. Heat gently with a Bunsen burner, with the lid slightly ajar to allow water vapor to escape. Increase the heat gradually and maintain for 10-15 minutes.
-
Cooling : Turn off the Bunsen burner and allow the crucible to cool completely to room temperature in a desiccator to prevent reabsorption of atmospheric moisture.
-
Post-Heating Weighing : Once cool, weigh the crucible, lid, and its anhydrous contents (Mass 3).
-
Heating to Constant Mass : Repeat the heating (5 minutes), cooling, and weighing steps until two consecutive mass readings are identical (or within ±0.002 g), ensuring all water of crystallization has been removed. The final, constant mass is Mass 4.
-
Calculation :
-
Mass of hydrated salt = Mass 2 - Mass 1
-
Mass of water lost = Mass 2 - Mass 4
-
Percentage of water = (Mass of water lost / Mass of hydrated salt) x 100
-
Protocol for Preparation of a Supersaturated Solution
This protocol details the steps to create a supersaturated solution of sodium acetate, demonstrating the crucial role of the water of crystallization.[7][10]
Methodology:
-
Mixing : In a clean 500 mL Erlenmeyer flask, combine 160 g of this compound with 30 mL of distilled water.[10]
-
Dissolution : Gently heat the mixture on a hot plate or in a water bath. Stir occasionally until all the solid has completely dissolved, forming a clear, homogeneous solution.[7][10] Ensure no solid crystals remain on the inner walls of the flask; they can be rinsed down with a minimal amount of distilled water.
-
Cooling : Remove the flask from the heat source, cover its mouth (e.g., with an inverted beaker or Parafilm®) to prevent contamination from dust, which could act as nucleation sites.[7]
-
Equilibration : Allow the solution to cool undisturbed to room temperature. This may take 1-3 hours.[7] The resulting clear solution is supersaturated with respect to this compound.
-
Crystallization Trigger : To initiate crystallization, carefully drop a single seed crystal of this compound into the cooled solution. Observe the rapid, exothermic formation of solid this compound.[9]
Characterization by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is ideal for studying the phase transitions of this compound.[20][21]
Methodology:
-
Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup : An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific temperature profile.
-
Thermal Cycling : The sample is subjected to a controlled heating and cooling cycle. For example, heating from room temperature to 80°C (above the melting point) and then cooling back down.
-
Data Analysis : The DSC curve plots heat flow against temperature.
-
Melting : An endothermic peak is observed during heating. The onset temperature of this peak corresponds to the melting point (around 58°C), and the area under the peak is integrated to determine the latent heat of fusion.[20][22]
-
Crystallization : An exothermic peak is observed during cooling. The onset of this peak is the crystallization temperature. In the absence of a nucleating agent, this will show significant supercooling.[20] The area of this peak represents the latent heat of crystallization.
-
Conclusion
The three molecules of water in this compound are far from passive constituents. They are the architects of its crystal structure, the primary influence on its physical properties, and the enablers of its most useful characteristic: the storage and release of thermal energy via a reversible phase transition. For researchers in materials science and drug development, a thorough understanding of the role of this "water of crystallization" is essential for leveraging the unique capabilities of this versatile compound.
References
- 1. What is this compound [cneastchem.com]
- 2. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 3. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 4. chemignition.com [chemignition.com]
- 5. This compound | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. difference.wiki [difference.wiki]
- 7. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Supersaturation of Sodium Acetate | Department of Chemistry | University of Washington [chem.washington.edu]
- 10. flinnsci.com [flinnsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 13. Page loading... [guidechem.com]
- 14. chemignition.com [chemignition.com]
- 15. What Is this compound Used For [cneastchem.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. What is Water of crystallisation calculation estimation method of determination % water in hydrated crystals gcse KS4 science igcse O level chemistry revision notes [docbrown.info]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. Experimental Investigation on Mechanism of Latent Heat Reduction of this compound Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pbc-caup.com [pbc-caup.com]
- 22. researchgate.net [researchgate.net]
The Core Principles of DNA Precipitation: A Technical Guide to the Role of Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the theoretical basis for the use of sodium acetate in the precipitation of DNA. A cornerstone technique in molecular biology, understanding the fundamental principles of DNA precipitation is critical for the purification and concentration of nucleic acids in a variety of research and drug development applications. This document provides a comprehensive overview of the molecular mechanisms, quantitative data on factors influencing efficiency, detailed experimental protocols, and visual representations of the key processes.
Theoretical Basis: Unraveling the Mechanism of DNA Precipitation
Deoxyribonucleic acid (DNA) is a hydrophilic molecule due to the negatively charged phosphate groups (PO₄⁻) that constitute its sugar-phosphate backbone.[1] In an aqueous solution, water, a polar molecule with a high dielectric constant, forms a hydration shell around the DNA molecule. This interaction shields the negative charges of the phosphate groups, keeping the DNA dissolved.[2] The process of precipitating DNA out of solution, therefore, requires the disruption of this hydration shell and the neutralization of the negative charges on the phosphate backbone. This is achieved through the synergistic action of a salt, such as sodium acetate, and an alcohol, typically ethanol.
The Role of Sodium Acetate: Charge Neutralization
Sodium acetate (CH₃COONa) is a salt that, when dissolved in an aqueous solution, dissociates into positively charged sodium ions (Na⁺) and negatively charged acetate ions (CH₃COO⁻). The primary role of sodium acetate in DNA precipitation is to provide the monovalent cations (Na⁺) necessary to neutralize the negative charges of the phosphate groups on the DNA backbone.[1][3] These sodium ions form ionic bonds with the phosphate groups, effectively shielding their negative charges.[2] This charge neutralization reduces the repulsion between the DNA strands and makes the DNA molecule less hydrophilic, thereby decreasing its solubility in water.[1]
The Role of Ethanol: Reducing the Dielectric Constant
While the neutralization of charges by sodium ions is a crucial first step, it is not sufficient to precipitate DNA from an aqueous solution on its own. Water's high dielectric constant diminishes the electrostatic attraction between the sodium cations and the phosphate anions.[2] Ethanol, having a much lower dielectric constant than water, is added to the solution to reduce the overall dielectric constant.[2] This reduction in the dielectric constant strengthens the electrostatic interactions between the Na⁺ and PO₄⁻ ions, allowing for the formation of stable ionic bonds.[2]
As the ethanol concentration increases, it displaces the water molecules from the hydration shell surrounding the DNA. With the charges on the phosphate backbone neutralized and the hydration shell disrupted, the DNA molecules are no longer effectively shielded from each other. This leads to the aggregation of DNA molecules, which then precipitate out of the solution, becoming visible as a white, cotton-like substance.
Data Presentation: Quantitative Factors Influencing DNA Precipitation
The efficiency of DNA precipitation is influenced by several factors. The following tables summarize the quantitative data on the optimal conditions for these parameters.
Table 1: Effect of Reagent Concentration on DNA Precipitation
| Parameter | Recommended Final Concentration | Notes |
| Sodium Acetate | 0.3 M (pH 5.2) | A 1/10 volume of a 3 M stock solution is typically added.[1][4] |
| Ethanol | 2 to 2.5 volumes (relative to the sample volume after salt addition) | This achieves a final ethanol concentration of approximately 67-71%. |
Table 2: Influence of Incubation and Centrifugation Parameters on DNA Recovery
| Parameter | Condition | Effect on DNA Recovery |
| Incubation Temperature | -20°C or 0-4°C (on ice) | Lower temperatures are often recommended in protocols, but precipitation is effective at 0-4°C.[1] For very dilute samples, colder temperatures may improve yield. |
| Incubation Time | 15-30 minutes to overnight | Longer incubation times are generally required for smaller DNA fragments and lower concentrations to achieve acceptable recovery.[2][5] |
| Centrifugation Speed | >12,000 x g | Higher speeds lead to better recovery, especially for small DNA fragments and low concentrations.[5] |
| Centrifugation Time | 10-30 minutes | Longer centrifugation times improve the recovery of smaller DNA fragments and dilute samples.[5] |
Table 3: Impact of DNA Characteristics on Precipitation Efficiency
| DNA Characteristic | Observation | Recommendation for Improved Recovery |
| DNA Concentration | Precipitation is less efficient at concentrations below 10 ng/µL. | Use of a carrier, such as glycogen or linear polyacrylamide, can significantly improve recovery.[5] |
| DNA Size | Smaller DNA fragments (<200 bp) are precipitated less efficiently.[6] | Increase incubation time, use a carrier, or add MgCl₂ to a final concentration of 10 mM. |
Experimental Protocols
Below are two detailed methodologies for DNA precipitation using sodium acetate and ethanol.
Standard Protocol for DNA Precipitation
This protocol is suitable for routine precipitation of DNA from aqueous solutions.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free tips
Methodology:
-
Transfer the DNA sample to a sterile microcentrifuge tube.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution. For example, to 100 µL of DNA solution, add 10 µL of 3 M sodium acetate.
-
Mix the solution gently by vortexing or flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. For a 110 µL sample (DNA + sodium acetate), add 220-275 µL of ethanol.
-
Invert the tube several times to mix thoroughly. A white precipitate of DNA may become visible.
-
Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples or small DNA fragments, incubation can be extended to overnight.
-
Centrifuge the tube at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the DNA pellet at the bottom of the tube. The pellet may be visible as a small white dot.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes any co-precipitated salts.
-
Centrifuge the tube at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol. It is important to remove as much of the ethanol as possible. A brief second spin can help to collect any remaining liquid for removal.
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol for Precipitating Low-Concentration or Small DNA Fragments
This protocol is optimized for the recovery of small amounts of DNA or short DNA fragments.
Materials:
-
All materials from the standard protocol
-
Glycogen or Linear Polyacrylamide (LPA) as a carrier (e.g., 20 mg/mL stock)
Methodology:
-
To the DNA sample in a sterile microcentrifuge tube, add a carrier to a final concentration of 20-50 µg/mL. For example, add 1 µL of 20 mg/mL glycogen to a 100 µL sample.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Mix gently.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C overnight or at -80°C for at least 1 hour.
-
Centrifuge at >14,000 x g for 30 minutes at 4°C. The carrier will help to form a more visible pellet.
-
Proceed with the washing and drying steps as described in the standard protocol (steps 9-13).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key molecular interactions and a typical experimental workflow for DNA precipitation.
Caption: Molecular mechanism of DNA precipitation with sodium acetate and ethanol.
Caption: A typical experimental workflow for DNA precipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 3. genelink.com [genelink.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 6. med.upenn.edu [med.upenn.edu]
In-Depth Technical Guide to the Thermal Decomposition of Sodium Acetate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of sodium acetate trihydrate (CH₃COONa·3H₂O), a compound of significant interest in various scientific and industrial applications, including as a phase change material for thermal energy storage and in pharmaceutical formulations. This document details the decomposition pathway, energetic changes, and experimental protocols for characterization, presenting quantitative data in a structured format for ease of comparison and analysis.
Introduction
This compound is a hydrated salt that undergoes a series of thermal transformations upon heating. These transformations involve melting, dehydration, and subsequent decomposition of the anhydrous salt at higher temperatures. Understanding the precise nature of these events is critical for its application in fields where thermal stability and predictable decomposition are paramount. This guide synthesizes key data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to provide a detailed profile of its thermal behavior.
Thermal Decomposition Pathway
The thermal decomposition of this compound occurs in distinct stages. Initially, the compound melts in its own water of crystallization. This is followed by the loss of these water molecules to form anhydrous sodium acetate. At significantly higher temperatures, the anhydrous salt undergoes further decomposition. The final products of this high-temperature pyrolysis can vary depending on the experimental conditions, such as the atmospheric environment.
Melting and Dehydration
Upon heating, this compound first melts at approximately 58°C.[1] This melting is followed by a multi-step dehydration process where the three water molecules are released. This process is typically complete by around 150°C.
Decomposition of Anhydrous Sodium Acetate
The anhydrous sodium acetate is stable up to a much higher temperature. Its decomposition has been reported to begin at temperatures exceeding 400°C. The pyrolysis of anhydrous sodium acetate can proceed through different pathways, leading to a variety of products. Under inert atmospheres, it can decompose to form methane (CH₄) and sodium carbonate (Na₂CO₃). In the presence of oxygen or air, the decomposition can yield sodium oxide (Na₂O), carbon dioxide (CO₂), and carbon monoxide (CO). Acetic acid vapors may also be released during this process.[2][3]
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.
Table 1: Thermogravimetric Analysis (TGA) Data for the Dehydration of this compound
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Dehydration | 58 - 150 | 39.7 | ~39-40 |
Note: The observed mass loss corresponds to the removal of all three water molecules. The dehydration may occur in overlapping steps and the exact temperature range can vary slightly based on experimental conditions like heating rate.
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Melting | ~58 | ~78 | 36.9 |
| Dehydration | >100 | Varies | Endothermic |
Note: The enthalpy of fusion for the melting process has been reported in the range of 226–264 J/g.[4] The dehydration process is also endothermic, but specific enthalpy values are less commonly reported as it occurs over a broader temperature range and can overlap with the tail of the melting peak.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following are typical experimental protocols for TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 5-10 mg of this compound.
-
Crucible: Open aluminum or platinum pan.
-
Atmosphere: High purity nitrogen or dry air, with a typical flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is commonly used.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at 10°C/min.
-
-
Data Analysis: The mass loss as a function of temperature is recorded. The onset and end temperatures of the dehydration steps are determined from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: 2-5 mg of this compound.
-
Crucible: Hermetically sealed aluminum pans are recommended to contain the molten sample and evolved water vapor during the initial stages.
-
Atmosphere: A purge of inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min is typically used.[5]
-
Heating Rate: A heating rate of 10°C/min is standard.[5]
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 200°C at 10°C/min.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature, peak temperature, and enthalpy of thermal events (melting and dehydration) are determined by integrating the area under the respective peaks in the DSC curve.
Visualizations
The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for thermal analysis.
Caption: Thermal decomposition pathway of this compound.
Caption: General experimental workflow for thermal analysis.
References
- 1. Crystallisation studies of this compound – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental Investigation on Mechanism of Latent Heat Reduction of this compound Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Preparation of 3M Sodium Acetate Solution (pH 5.2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate solutions are critical reagents in molecular biology and biochemistry, primarily utilized for the precipitation of nucleic acids (DNA and RNA). The 3M concentration at a pH of 5.2 is a widely used standard for this application. The sodium ions neutralize the negative charge of the phosphate backbone of the nucleic acids, and the pH of 5.2 is optimal for this process. This document provides a detailed protocol for the preparation of a 3M sodium acetate solution with a final pH of 5.2.
Data Presentation: Reagent Quantities
The following table summarizes the required quantities of reagents for preparing different volumes of a 3M sodium acetate solution. It is recommended to use sodium acetate trihydrate due to the hygroscopic nature of anhydrous sodium acetate, which can make accurate weighing challenging.[1][2]
| Final Volume (mL) | This compound (g) (MW: 136.08 g/mol ) | Sodium Acetate Anhydrous (g) (MW: 82.03 g/mol ) | Initial Deionized Water (mL) |
| 50 | 20.41 | 12.31 | 35-40 |
| 100 | 40.82 | 24.61 | 70-80 |
| 500 | 204.12 | 123.05 | 350-400 |
| 1000 (1 L) | 408.24 | 246.10 | 700-800 |
Experimental Protocol
This protocol details the step-by-step methodology for preparing a 3M sodium acetate solution with a pH of 5.2.
Materials:
-
This compound (CH₃COONa·3H₂O) or Sodium acetate anhydrous (CH₃COONa)
-
Glacial acetic acid (CH₃COOH)
-
Deionized or Milli-Q water
-
Beaker or flask
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclavable storage bottle
Procedure:
-
Weighing the Reagent: Accurately weigh the required amount of sodium acetate (trihydrate or anhydrous) based on the desired final volume, as specified in the table above.[1][2][3]
-
Dissolving the Salt: Transfer the weighed sodium acetate to a beaker or flask. Add approximately 70-80% of the final desired volume of deionized or Milli-Q water. For example, for a 100 mL solution, add 70-80 mL of water.[1][2][3]
-
Complete Dissolution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the sodium acetate is completely dissolved.[1][3] This may take a few minutes.
-
pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add glacial acetic acid dropwise to the sodium acetate solution while continuously monitoring the pH.[2][3] Continue adding acetic acid until the pH of the solution reaches 5.2. It is important to perform this step at room temperature as pH is temperature-dependent.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a graduated cylinder. Add deionized or Milli-Q water to bring the final volume to the desired level (e.g., 100 mL).[1][2][3]
-
Sterilization (Optional but Recommended): For applications requiring sterile conditions, such as nucleic acid purification, the solution should be sterilized. Transfer the solution to an autoclavable bottle and sterilize by autoclaving at 121°C for 20 minutes on a liquid cycle.[1][2] Some protocols also suggest filter-sterilizing the solution using a 0.2 µm filter.[3][4]
-
Storage: Store the prepared 3M sodium acetate solution, pH 5.2, at room temperature (+15°C to +25°C).[3][5]
Visualizations
Experimental Workflow for 3M Sodium Acetate Solution Preparation
Caption: A flowchart illustrating the sequential steps for preparing a 3M sodium acetate solution with a pH of 5.2.
References
Application Notes and Protocols for Ethanol Precipitation of RNA using Sodium Acetate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol precipitation is a fundamental technique in molecular biology for the concentration and purification of nucleic acids. This method utilizes the principle of reducing the solubility of nucleic acids in an aqueous solution by introducing a salt and a non-polar solvent, typically ethanol. Sodium acetate is a commonly used salt in this process due to its high efficiency in precipitating nucleic acids and its compatibility with downstream enzymatic reactions.[1][2] This document provides detailed application notes and protocols for the use of sodium acetate trihydrate in the ethanol precipitation of RNA, a critical step in various research and drug development applications, including gene expression analysis, RNA sequencing, and the production of RNA-based therapeutics.
The mechanism of RNA precipitation with sodium acetate and ethanol involves two key steps. First, the positively charged sodium ions (Na+) from sodium acetate neutralize the negatively charged phosphate backbone of the RNA molecules.[3][4] This charge neutralization reduces the hydrophilicity of the RNA, making it less soluble in water.[1][2] Subsequently, the addition of ethanol, a solvent with a lower dielectric constant than water, further decreases the solvating capacity of the solution for the nucleic acid-salt complex, causing the RNA to precipitate out of the solution.[4][5]
Data Presentation
The efficiency of RNA precipitation can be influenced by several factors, including the type and concentration of salt, incubation time, and temperature. The following tables summarize quantitative data on nucleic acid recovery under various conditions, extracted from a systematic investigation by Li et al. (2020). While the study focused on various nucleic acids, the data for miRNA (a small RNA) and other nucleic acids provide valuable insights into the optimization of RNA precipitation.
Table 1: Comparison of Nucleic Acid Recovery with Different Salts in Ethanol Precipitation
| Salt (Final Concentration) | miRNA Recovery (%) | Primer Recovery (%) | PCR Product Recovery (%) | Plasmid Recovery (%) |
| Sodium Acetate (0.3 M) | 75 | 88 | 72 | 80 |
| Ammonium Acetate (2.5 M) | 65 | 52 | 63 | 71 |
Data adapted from Li et al., 2020. This table demonstrates the superior recovery rates achieved with sodium acetate compared to ammonium acetate for various nucleic acids.
Table 2: Effect of Incubation Conditions on miRNA Recovery using Sodium Acetate and Ethanol
| Incubation Condition | miRNA Recovery (%) |
| -20°C, overnight | 61 |
| -20°C, 2 hours | 53 |
| 4°C, overnight | 58 |
| 4°C, 15 minutes | 45 |
| Room Temperature, 15 minutes | 42 |
| Room Temperature, 0 minutes | 38 |
Data adapted from Li et al., 2020. This table highlights that longer incubation times and lower temperatures generally lead to higher recovery of small RNAs like miRNA.
Table 3: Comparison of RNA Precipitation Efficiency with Different Salts
| Precipitation Method | Average Recovery (%) | Notes |
| 2.5 M Lithium Chloride | 74 | May not precipitate smaller RNA fragments as efficiently.[6] |
| 0.5 M Ammonium Acetate + 2.5 vol Ethanol | 85 | - |
This table provides a comparative view of RNA recovery using different precipitation agents, suggesting that ammonium acetate with ethanol may be more efficient for smaller RNA transcripts compared to lithium chloride alone.[6]
Experimental Protocols
Preparation of Reagents
1. 3 M this compound Solution (pH 5.2)
-
Materials:
-
This compound (CH₃COONa·3H₂O), Molecular Biology Grade
-
Glacial Acetic Acid
-
Nuclease-free water
-
-
Procedure:
-
Dissolve 408.24 g of this compound in 800 mL of nuclease-free water.
-
Adjust the pH to 5.2 by adding glacial acetic acid.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving.
-
Store at room temperature.
-
2. 100% Ethanol
-
Use absolute ethanol (≥99.5%), molecular biology grade. Store at -20°C in a spark-proof freezer.
3. 70% (v/v) Ethanol
-
Procedure:
-
Mix 70 mL of 100% ethanol with 30 mL of nuclease-free water.
-
Store at -20°C.
-
Standard Protocol for RNA Precipitation
This protocol is suitable for the general precipitation of total RNA from an aqueous solution.
-
Initial Sample Preparation:
-
Measure the volume of the RNA sample.
-
If the RNA concentration is low (<10 µg/mL), consider adding a carrier such as glycogen or linear polyacrylamide to a final concentration of 10-20 µg/mL to improve recovery.[7]
-
-
Addition of Sodium Acetate:
-
Add 1/10th volume of 3 M this compound solution (pH 5.2) to the RNA sample. For example, add 10 µL of 3 M sodium acetate to a 100 µL RNA sample to achieve a final concentration of 0.3 M.[8]
-
Mix thoroughly by vortexing gently or flicking the tube.
-
-
Addition of Ethanol:
-
Incubation:
-
Incubate the mixture to allow the RNA to precipitate. The incubation conditions can be varied depending on the nature and concentration of the RNA:
-
-
Centrifugation:
-
Washing the RNA Pellet:
-
Carefully decant the supernatant without disturbing the RNA pellet. The pellet may be visible as a small white precipitate at the bottom of the tube.
-
Add 500 µL to 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other contaminants.
-
Centrifuge at high speed for 5-10 minutes at 4°C.
-
-
Drying the RNA Pellet:
-
Carefully decant the 70% ethanol.
-
Briefly centrifuge the tube again and remove any remaining ethanol with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
-
Resuspension:
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer (e.g., TE buffer).
-
Incubate at 55-60°C for 10 minutes to aid in resuspension if necessary.
-
Protocol for Purifying RNA from Contaminants
This protocol is useful for cleaning up RNA samples that have poor purity ratios (e.g., low A260/A280 or A260/A230) after initial extraction.[10]
-
Sample Volume Adjustment:
-
Bring the volume of your RNA sample to 100 µL with nuclease-free water.
-
-
Precipitation:
-
Follow steps 2 through 5 of the "Standard Protocol for RNA Precipitation".
-
-
Washing:
-
Perform two washes with 70% ethanol as described in step 6 of the standard protocol.
-
-
Drying and Resuspension:
-
Follow steps 7 and 8 of the standard protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for RNA precipitation.
Caption: Mechanism of RNA precipitation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Effect of Tropical Temperatures on the Quality of RNA Extracted from Stabilized Whole-Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. genelink.com [genelink.com]
- 8. ita.promega.com [ita.promega.com]
- 9. The use of ammonium acetate in the precipitation of ribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine RNA Processing in a Clinical Setting: Comparison of Three Protocols - PMC [pmc.ncbi.nlm.nih.gov]
role of sodium acetate in chromatin immunoprecipitation (ChIP) protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in their native chromatin context within the cell. This method allows researchers to identify the specific genomic regions where a protein of interest, such as a transcription factor or a modified histone, is bound. A critical step in the ChIP protocol is the purification and concentration of the immunoprecipitated DNA, a process where sodium acetate plays a pivotal role. This document provides a detailed overview of the function of sodium acetate in the ChIP protocol, comprehensive experimental procedures, and a comparative analysis of its use.
The Core Function of Sodium Acetate: DNA Precipitation
The primary and most crucial role of sodium acetate in the ChIP protocol is to facilitate the precipitation of DNA from the aqueous solution after the elution of chromatin and reversal of cross-links.
Mechanism of Action:
The DNA backbone is negatively charged due to its phosphate groups, which makes it highly soluble in aqueous solutions. To precipitate DNA, this negative charge must be neutralized. Sodium acetate, a salt, dissociates in solution into sodium ions (Na⁺) and acetate ions (CH₃COO⁻). The positively charged sodium ions interact with the negatively charged phosphate backbone of the DNA, effectively neutralizing the charge.[1] This neutralization reduces the hydrophilicity of the DNA, making it less soluble in water.
In the presence of an alcohol, typically ice-cold ethanol or isopropanol, the precipitation of DNA is significantly enhanced. Alcohol is a poor solvent for nucleic acids and works by excluding water molecules from the vicinity of the DNA, further reducing its solubility and promoting its aggregation and precipitation out of the solution. The standard practice involves using a 1/10 volume of 3 M sodium acetate (pH 5.2) to achieve a final concentration of 0.3 M, followed by the addition of 2 to 2.5 volumes of cold 100% ethanol.[2][3]
The acidic pH of 5.2 for the sodium acetate solution is widely recommended and is thought to further enhance the precipitation of nucleic acids.[1]
Sodium Acetate in Other ChIP Buffers
While the principal role of sodium acetate is in DNA precipitation, it is generally not a standard component of other buffers used in the main workflow of most ChIP protocols.
-
Wash Buffers: ChIP protocols employ a series of wash steps with buffers of increasing stringency to remove non-specifically bound proteins and DNA. These buffers typically contain other salts like sodium chloride (NaCl) and lithium chloride (LiCl), along with detergents such as SDS and Triton X-100.[4][5] These salts are effective in disrupting weaker, non-specific interactions.
-
Elution Buffers: The elution of the immunoprecipitated chromatin from the antibody-bead complex is usually achieved using a buffer containing sodium dodecyl sulfate (SDS) and sodium bicarbonate (NaHCO₃). This combination helps to reverse the antibody-antigen interaction and release the chromatin.
Quantitative Data and Comparison of Precipitation Agents
While direct quantitative comparisons of DNA precipitation efficiency with varying sodium acetate concentrations or pH within a ChIP-specific context are not extensively documented in peer-reviewed literature, the standard protocol using 0.3 M final concentration of sodium acetate at pH 5.2 is empirically optimized and widely adopted for its reliability.
For specific applications, other salts can be used for DNA precipitation, and their selection depends on the downstream applications and the composition of the sample.
| Precipitation Salt | Typical Final Concentration | Key Characteristics & Recommendations | Citations |
| Sodium Acetate (NaOAc) | 0.3 M | The most common and standard salt for routine DNA precipitation in ChIP. The acidic pH of 5.2 is generally preferred. | [1][6] |
| Sodium Chloride (NaCl) | 0.2 M | Preferred when the DNA solution contains SDS, as NaCl helps to keep SDS soluble in ethanol, preventing its co-precipitation with the DNA. | [6] |
| Ammonium Acetate (NH₄OAc) | 2.0 - 2.5 M | Useful for removing dNTPs from the solution. However, ammonium ions can inhibit the activity of T4 polynucleotide kinase, so it should be avoided if the DNA is to be used in reactions involving this enzyme. | [6][7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a standard cross-linking ChIP (X-ChIP) procedure, with a focus on the DNA precipitation step.
I. Buffer Compositions
| Buffer | Component | Final Concentration | Amount for 50 mL |
| Cell Lysis Buffer | HEPES-KOH (pH 7.5) | 50 mM | 2.5 mL of 1 M stock |
| NaCl | 140 mM | 1.4 mL of 5 M stock | |
| EDTA | 1 mM | 100 µL of 0.5 M stock | |
| Triton X-100 | 1% | 5 mL of 10% stock | |
| Sodium Deoxycholate | 0.1% | 0.5 mL of 10% stock | |
| SDS | 0.1% | 0.5 mL of 10% stock | |
| Protease Inhibitors | 1x | Add fresh | |
| Low Salt Wash Buffer | Tris-HCl (pH 8.0) | 20 mM | 1 mL of 1 M stock |
| NaCl | 150 mM | 1.5 mL of 5 M stock | |
| EDTA | 2 mM | 200 µL of 0.5 M stock | |
| Triton X-100 | 1% | 5 mL of 10% stock | |
| SDS | 0.1% | 0.5 mL of 10% stock | |
| High Salt Wash Buffer | Tris-HCl (pH 8.0) | 20 mM | 1 mL of 1 M stock |
| NaCl | 500 mM | 5 mL of 5 M stock | |
| EDTA | 2 mM | 200 µL of 0.5 M stock | |
| Triton X-100 | 1% | 5 mL of 10% stock | |
| SDS | 0.1% | 0.5 mL of 10% stock | |
| LiCl Wash Buffer | Tris-HCl (pH 8.0) | 10 mM | 0.5 mL of 1 M stock |
| LiCl | 250 mM | 3.125 mL of 4 M stock | |
| NP-40 | 1% | 5 mL of 10% stock | |
| Sodium Deoxycholate | 1% | 5 mL of 10% stock | |
| EDTA | 1 mM | 100 µL of 0.5 M stock | |
| Elution Buffer | SDS | 1% | 5 mL of 10% stock |
| NaHCO₃ | 100 mM | 5 mL of 1 M stock | |
| DNA Precipitation | 3 M Sodium Acetate (pH 5.2) | - | - |
| 100% Ethanol (ice-cold) | - | - | |
| 70% Ethanol (ice-cold) | - | - |
Reference for buffer compositions:[5]
II. Detailed ChIP Protocol
A. Cell Cross-linking and Lysate Preparation
-
Culture cells to 70-80% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells and resuspend in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes to lyse the cell membrane.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
B. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody specific to the protein of interest or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for at least 2 hours at 4°C with rotation to capture the immune complexes.
C. Washing
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform the following washes sequentially, each for 5 minutes at 4°C with rotation:
-
One wash with Low Salt Wash Buffer.
-
One wash with High Salt Wash Buffer.
-
One wash with LiCl Wash Buffer.
-
Two washes with TE Buffer.
-
D. Elution and Reversal of Cross-links
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at room temperature for 15 minutes with rotation.
-
Pellet the beads and collect the supernatant. Repeat the elution step and pool the eluates.
-
To reverse the cross-links, add NaCl to a final concentration of 200 mM to the eluted chromatin and incubate at 65°C for at least 4 hours (or overnight).
-
Add RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add Proteinase K and incubate at 45°C for 1 hour to digest proteins.
E. DNA Precipitation with Sodium Acetate
-
To the ~200-500 µL of eluted and digested sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) . For example, to a 200 µL sample, add 20 µL of 3 M Sodium Acetate.
-
Mix thoroughly by vortexing briefly.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol . For a 220 µL sample (200 µL sample + 20 µL sodium acetate), add 440-550 µL of 100% ethanol.
-
Incubate at -20°C for at least 1 hour (overnight incubation can improve recovery of low-concentration DNA).[8]
-
Centrifuge at maximum speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the precipitated DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet, which may be invisible.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol . This step removes residual salts and other contaminants.
-
Centrifuge at maximum speed for 5-10 minutes at 4°C.
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspend the purified DNA in a suitable buffer (e.g., nuclease-free water or TE buffer) for downstream analysis such as qPCR or library preparation for ChIP-seq.
Visualizations
ChIP Experimental Workflow
Caption: A comprehensive workflow of the Chromatin Immunoprecipitation (ChIP) protocol.
Mechanism of DNA Precipitation by Sodium Acetate
Caption: The mechanism of DNA precipitation facilitated by sodium acetate and ethanol.
Conclusion
Sodium acetate is an indispensable reagent in the Chromatin Immunoprecipitation protocol, primarily functioning to enable the efficient precipitation and purification of the target DNA fragments. Its role in neutralizing the negative charge of the DNA backbone, in conjunction with ethanol, is a fundamental step for concentrating the sample and removing contaminants prior to downstream analyses such as qPCR and next-generation sequencing. While other salts can be used in specific contexts, 3 M sodium acetate at pH 5.2 remains the gold standard for reliable and robust DNA precipitation in ChIP experiments. A thorough understanding of its function and the proper execution of the precipitation protocol are critical for the overall success of the ChIP assay.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 3. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 4. arigobio.com [arigobio.com]
- 5. benchchem.com [benchchem.com]
- 6. genelink.com [genelink.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Preparation of Sodium Acetate Buffer in Protein Crystallization
Introduction
Sodium acetate is a commonly utilized buffer in protein crystallization due to its effective buffering range between pH 3.6 and 5.6.[1] This range is particularly useful for proteins that are stable and crystallize in acidic conditions. The selection of an appropriate buffer is a critical step in successful protein crystallization, as it directly influences protein solubility, stability, and the formation of well-ordered crystals. These application notes provide detailed protocols for the preparation of sodium acetate buffer, ensuring reproducibility and accuracy for protein crystallization experiments.
Materials and Reagents
-
Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O) or Anhydrous Sodium Acetate (NaC₂H₃O₂)
-
Glacial Acetic Acid (CH₃COOH)
-
High-purity, deionized (DI) or Milli-Q® water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
-
Calibrated pH meter
-
Glassware (beakers, graduated cylinders, volumetric flasks)
-
Magnetic stirrer and stir bars
Experimental Protocols
Two primary methods for preparing sodium acetate buffer are presented below. The choice of method depends on the specific requirements of the experiment, such as the need for a single pH buffer or a range of buffers for screening.
Protocol 1: Preparation by Titration
This method is suitable for preparing a buffer of a specific pH.
-
Prepare a 0.1 M Sodium Acetate Solution:
-
Weigh out the appropriate amount of sodium acetate (anhydrous: 8.203 g/L; trihydrate: 13.608 g/L) to prepare the desired volume of a 0.1 M solution.[2]
-
Dissolve the sodium acetate in 80% of the final volume of high-purity water.
-
-
pH Adjustment:
-
Final Volume Adjustment and Sterilization:
-
Once the target pH is reached, transfer the solution to a volumetric flask and add high-purity water to the final volume.
-
For protein crystallization, it is crucial to sterilize the buffer by filtering it through a 0.22 µm filter to remove any particulate matter.
-
Protocol 2: Preparation by Mixing Stock Solutions
This method is ideal for systematically preparing a series of buffers with varying pH values, which is common in crystallization screening.
-
Prepare 0.2 M Acetic Acid Stock Solution (Solution A):
-
Add 11.55 ml of glacial acetic acid to a 1 L volumetric flask containing approximately 800 ml of high-purity water.
-
Bring the final volume to 1 L with high-purity water.
-
-
Prepare 0.2 M Sodium Acetate Stock Solution (Solution B):
-
Dissolve 27.2 g of this compound in high-purity water in a 1 L volumetric flask.[5]
-
Bring the final volume to 1 L with high-purity water.
-
-
Prepare 0.1 M Sodium Acetate Buffer of Desired pH:
-
Combine the volumes of Solution A and Solution B as indicated in Table 1 to achieve the desired pH.
-
Dilute the mixture with an equal volume of high-purity water to a final concentration of 0.1 M.
-
-
Quality Control and Storage:
-
Verify the final pH of the prepared buffer using a calibrated pH meter.
-
Store the buffer at room temperature in a tightly sealed, sterile container.[6]
-
Data Presentation
Table 1: Preparation of 0.1 M Sodium Acetate Buffer
This table outlines the required volumes of 0.2 M acetic acid (Solution A) and 0.2 M sodium acetate (Solution B) to prepare a 100 ml solution of 0.1 M sodium acetate buffer at various pH values.[5]
| Desired pH | Volume of 0.2 M Acetic Acid (ml) | Volume of 0.2 M Sodium Acetate (ml) |
| 3.6 | 46.3 | 3.7 |
| 3.8 | 44.0 | 6.0 |
| 4.0 | 41.0 | 9.0 |
| 4.2 | 36.8 | 13.2 |
| 4.4 | 30.5 | 19.5 |
| 4.6 | 25.5 | 24.5 |
| 4.8 | 20.0 | 30.0 |
| 5.0 | 14.8 | 35.2 |
| 5.2 | 10.5 | 39.5 |
| 5.4 | 8.8 | 41.2 |
| 5.6 | 4.8 | 45.2 |
To prepare 100 ml of 0.1 M buffer, mix the indicated volumes and then dilute to a final volume of 100 ml with high-purity water.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of sodium acetate buffer by mixing stock solutions, a common practice in protein crystallization screening.
Caption: Workflow for preparing sodium acetate buffer by mixing stock solutions.
Application in Protein Crystallization
Sodium acetate buffer is widely used in setting up crystallization screens. For instance, in the crystallization of lysozyme, a common model protein, screens often include 0.1 M sodium acetate at pH values ranging from 4.0 to 4.9.[7] The stability of a protein in different buffer conditions can be assessed prior to setting up crystallization trials, which can increase the success rate of obtaining high-quality crystals.
Conclusion
The meticulous preparation of buffers is a fundamental yet critical aspect of successful protein crystallization experiments. The protocols and data provided in these application notes offer a reliable guide for researchers to prepare sodium acetate buffer with high precision and reproducibility. Adherence to these guidelines will contribute to more consistent and successful outcomes in protein crystallization and subsequent structural studies.
References
- 1. Sodium acetate buffer solution for molecular biology [sigmaaldrich.com]
- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 3. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. utminers.utep.edu [utminers.utep.edu]
- 6. weber.hu [weber.hu]
- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Plasmid DNA Precipitation using Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the optimal concentration of sodium acetate for the efficient precipitation of plasmid DNA. The following sections offer insights into the underlying principles, comprehensive protocols, and key considerations for maximizing DNA yield and purity.
Introduction
Ethanol or isopropanol precipitation is a fundamental technique for concentrating and purifying plasmid DNA. A critical component of this process is the addition of salt, most commonly sodium acetate, to facilitate the precipitation of nucleic acids from an aqueous solution. Sodium acetate plays a pivotal role by neutralizing the negative charges on the phosphate backbone of the DNA.[1] This charge neutralization reduces the hydrophilicity of the DNA, allowing it to aggregate and precipitate out of solution upon the addition of a less polar solvent like ethanol or isopropanol.[2][3]
Optimal Concentration of Sodium Acetate
The most widely recommended and effective final concentration of sodium acetate for routine plasmid DNA precipitation is 0.3 M with a pH of 5.2 .[2][3][4][5] This acidic pH ensures that the phosphate groups are fully protonated, further aiding in the neutralization process.[4] Typically, this is achieved by adding 1/10th volume of a 3 M sodium acetate (pH 5.2) stock solution to the DNA sample.[6][7][8][9]
While 0.3 M is the standard, the optimal concentration can be influenced by the initial concentration of DNA and the presence of other salts in the solution.[9][10] However, for most applications involving plasmid DNA isolation, the 0.3 M final concentration provides robust and reliable results.[2] It is important to avoid excessive amounts of sodium acetate, as this can lead to the co-precipitation of unwanted contaminants.[4]
Factors Influencing Plasmid DNA Precipitation Efficiency
Several factors beyond the sodium acetate concentration can impact the yield and quality of the precipitated plasmid DNA.[11][12] Understanding these variables is crucial for troubleshooting and optimizing the precipitation protocol.
| Factor | Key Considerations | Impact on Precipitation |
| Plasmid Copy Number | High-copy vs. low-copy plasmids. | High-copy plasmids will naturally result in a higher starting concentration of DNA, leading to more efficient precipitation and a more visible pellet.[13] |
| Plasmid Size | Larger plasmids precipitate more readily. | Smaller DNA fragments may require longer incubation times or the use of a carrier to improve recovery.[6] |
| Initial DNA Concentration | Higher concentrations precipitate more efficiently. | For dilute DNA solutions (<20 ng/mL), longer incubation times and the use of co-precipitants are recommended.[2][6] |
| Purity of the DNA solution | Presence of contaminants like proteins or SDS. | If SDS is present, sodium chloride (0.2 M final concentration) is recommended over sodium acetate to prevent co-precipitation of the detergent.[2] |
| Choice of Alcohol | Ethanol vs. Isopropanol. | Isopropanol is more effective at precipitating DNA from large volumes as less is required (0.6-0.7 volumes).[3] Ethanol (2-2.5 volumes) is generally better for removing salt contamination.[14] |
| Incubation Temperature & Time | Affects the kinetics of precipitation. | Incubation at -20°C or -80°C is a common practice, though precipitation can occur effectively on ice (0-4°C) for 15-30 minutes.[2] For low concentration samples, overnight incubation is recommended.[6][7] |
| Centrifugation Speed & Duration | Determines the efficiency of pelleting the DNA. | Higher speeds (>12,000 x g) and longer durations (15-30 minutes) are crucial for recovering small amounts of DNA.[6][7] |
| Co-precipitants | Inert carriers to aid pellet formation. | For very low DNA concentrations, co-precipitants like glycogen, linear polyacrylamide, or tRNA can significantly improve recovery.[6] |
Experimental Workflow for Plasmid DNA Precipitation
The following diagram illustrates the standard workflow for plasmid DNA precipitation using sodium acetate and ethanol.
Caption: Workflow for plasmid DNA precipitation.
Detailed Experimental Protocol
This protocol outlines the steps for precipitating plasmid DNA using sodium acetate and ethanol.
Materials:
-
Plasmid DNA solution
-
3 M Sodium Acetate, pH 5.2 (sterile)[5]
-
100% Ethanol (ice-cold)[9]
-
70% Ethanol (room temperature)[3]
-
Nuclease-free water or TE buffer for resuspension
-
Microcentrifuge tubes
-
Microcentrifuge capable of ≥12,000 x g at 4°C
-
Pipettes and sterile tips
Procedure:
-
Sample Preparation:
-
Transfer the aqueous plasmid DNA solution to a sterile microcentrifuge tube.
-
Measure the volume of the DNA solution.
-
-
Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution to achieve a final concentration of 0.3 M.[6][7][8]
-
Mix the solution gently by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.[9] The volume of ethanol is calculated after the addition of the sodium acetate.[6][7]
-
Invert the tube several times to mix thoroughly until a schlieren pattern is no longer visible.
-
Incubate the mixture at -20°C for at least 20-30 minutes.[9][15] For very dilute DNA samples, incubation can be extended to overnight.[6][7]
-
-
Pelleting the DNA:
-
Washing the Pellet:
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying, as this can make the DNA difficult to resuspend.[6]
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
-
Signaling Pathway and Logical Relationships
The process of DNA precipitation is a physicochemical one rather than a biological signaling pathway. The logical relationship centers on the principles of solubility and charge neutralization.
Caption: Principle of DNA precipitation.
References
- 1. quora.com [quora.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 8. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. kaganovichlab.com [kaganovichlab.com]
- 11. neb.com [neb.com]
- 12. General Considerations for Plasmid DNA Preparation [sigmaaldrich.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Isopropanol DNA Precipitation - Best for DNA Concentration [protocols.io]
- 15. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
Sodium Acetate as a Carbon Source for Bacterial Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate, the sodium salt of acetic acid, is a readily available and cost-effective short-chain fatty acid that serves as a valuable carbon and energy source for a wide variety of bacterial species. Its utilization is central to various metabolic processes and has significant applications in microbiology, biotechnology, and environmental science. In bacterial culture, sodium acetate can be used as a primary or supplementary carbon source in defined media, for the selection and differentiation of bacterial species, and as a feedstock for the microbial production of value-added chemicals.[1]
This document provides detailed application notes on the use of sodium acetate in bacterial culture, summarizes key quantitative data, and offers comprehensive protocols for media preparation and bacterial growth analysis.
Biochemical Pathways of Acetate Metabolism in Bacteria
Bacteria have evolved several pathways to metabolize acetate, typically by converting it into the central metabolic intermediate, acetyl-coenzyme A (acetyl-CoA).[2] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy generation or be channeled into biosynthetic pathways, such as the glyoxylate shunt, for the production of biomass when acetate is the sole carbon source.[1][3]
The primary pathways for acetate assimilation are:
-
High-Affinity Pathway (Low Acetate Concentrations): Mediated by acetyl-CoA synthetase (Acs), this enzyme directly converts acetate to acetyl-CoA in an ATP-dependent reaction. This is the main route for acetate assimilation at low external concentrations.[4]
-
Low-Affinity Pathway (High Acetate Concentrations): This two-step pathway involves acetate kinase (AckA) and phosphotransacetylase (Pta). Acetate is first converted to acetyl phosphate by AckA, which is then converted to acetyl-CoA by Pta. This pathway is reversible and can also be used for acetate production (overflow metabolism).[2][3][4]
-
Alternative Pathways: Some bacteria utilize other mechanisms. For instance, a pathway involving succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS) has been identified in several bacterial species, representing another method to form acetate and synthesize ATP.[5]
Once formed, acetyl-CoA enters central metabolism. For growth on a two-carbon source like acetate, the glyoxylate shunt is essential as it bypasses the CO2-evolving steps of the TCA cycle, conserving carbon for biosynthesis.[1][3]
Caption: Bacterial acetate metabolism pathways.
Application Notes
General Bacterial Culture
Sodium acetate is an effective carbon source for numerous heterotrophic bacteria, including model organisms like Escherichia coli and species relevant to industrial and environmental microbiology such as Pseudomonas spp. and various denitrifying bacteria.[6][7] It is particularly useful in minimal or defined media where the carbon source must be precisely controlled. However, for some bacteria, such as Shigella spp., the inability to utilize acetate can be a key diagnostic feature.[8]
Differential Media
Acetate Differential Agar utilizes sodium acetate as the sole carbon source to differentiate between enteric bacteria.[8] Most E. coli strains can grow on this medium, utilizing the acetate and producing alkaline byproducts that raise the pH. This causes the bromothymol blue indicator in the medium to change from green to blue. In contrast, Shigella species cannot utilize acetate and will not grow.[8]
Feedstock for Bioproduction
Engineered microorganisms, particularly E. coli, can be cultivated on acetate to produce a range of valuable chemicals.[1] As acetyl-CoA is a precursor for many biosynthetic pathways, acetate serves as a direct and efficient substrate for producing compounds such as succinic acid, itaconic acid, and even recombinant proteins.[1][9] This approach is gaining interest as it allows the use of non-food feedstocks, as acetate can be derived from the fermentation of lignocellulosic biomass.[9]
Growth Inhibition and Cellular Stress
While a useful nutrient, high concentrations of acetate can inhibit bacterial growth.[10] This inhibition is attributed to several factors, including intracellular acidification and the perturbation of the cellular anion balance.[2][4] For example, the growth rate of E. coli in minimal medium with glucose is halved when approximately 100 mM acetate is added.[11] This dual role is important in industrial fermentations, where acetate can accumulate as a byproduct of "overflow metabolism" and limit final product yields.[4]
Quantitative Data Summary
The following table summarizes quantitative data on the effects of sodium acetate on bacterial growth from various studies.
| Bacterial Species | Medium Type | Sodium Acetate Conc. | Observed Effect | Reference |
| Escherichia coli O157:H7 | M63 glucose medium | 25-100 mM | Concentration-dependent growth inhibition. | [9] |
| Escherichia coli K-12 | Minimal medium | ~100 mM | Reduces growth rate by half compared to glucose alone. | [11] |
| Lactobacillus sakei | --- | Not specified | Increased growth yield by 1.6 times. | [12] |
| Chlorella vulgaris (microalgae) | Mixotrophic | Not specified | Max specific growth rate of 0.75 d⁻¹ and dry weight of 3.48 g/L. | [13] |
| Denitrifying Bacteria | Wastewater | Varies | Serves as an effective carbon source for denitrification. | [6] |
| Shewanella putrefaciens | --- | Not specified | Inhibited growth of this H₂S-producing spoilage bacterium. | [14] |
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with Sodium Acetate
This protocol describes the preparation of a defined minimal medium using sodium acetate as the sole carbon source, suitable for growing E. coli and other prototrophic bacteria.
Materials:
-
5x M9 Salts Solution (sterile)
-
Sodium acetate (anhydrous)
-
1 M MgSO₄ (sterile)
-
0.1 M CaCl₂ (sterile)
-
Deionized water (sterile)
-
Autoclave
-
Sterile flasks and glassware
5x M9 Salts Solution (per liter):
-
Na₂HPO₄·7H₂O: 64 g
-
KH₂PO₄: 15 g
-
NaCl: 2.5 g
-
NH₄Cl: 5.0 g
-
Dissolve in deionized water to 1 L and sterilize by autoclaving.
Procedure:
-
To prepare 1 L of 1x M9 Sodium Acetate Medium, start with 700 mL of sterile deionized water in a sterile flask.
-
Aseptically add 200 mL of sterile 5x M9 Salts solution.
-
Prepare a sterile stock solution of sodium acetate (e.g., 2 M or 20% w/v). To achieve a final concentration of 40 mM (approx. 0.33% w/v), add 20 mL of a 2 M sterile sodium acetate stock solution.
-
Aseptically add 2 mL of sterile 1 M MgSO₄.
-
Aseptically add 1 mL of sterile 0.1 M CaCl₂.
-
Add sterile deionized water to bring the final volume to 1 L.
-
Mix gently. The medium is now ready for inoculation.
Protocol 2: Bacterial Growth Curve Analysis Using Sodium Acetate
This protocol outlines the steps to monitor bacterial growth in a liquid medium containing sodium acetate.
Materials:
-
Prepared M9 Sodium Acetate Medium (from Protocol 1)
-
Overnight culture of the desired bacterial strain (grown in a suitable medium)
-
Sterile culture flasks or tubes
-
Incubator shaker (set to 37°C or optimal growth temperature)
-
Spectrophotometer
-
Sterile cuvettes or 96-well plate
-
Micropipettes and sterile tips
Procedure:
-
Inoculation: Inoculate a flask containing fresh M9 Sodium Acetate Medium with the overnight culture. Aim for a starting Optical Density at 600 nm (OD₆₀₀) of approximately 0.05. A 1:100 dilution of the overnight culture is a common starting point.
-
Time Zero Reading: Immediately after inoculation, aseptically remove an aliquot of the culture. Use this to measure the OD₆₀₀ against a blank of sterile M9 Sodium Acetate Medium. This is your t=0 reading.[15][16]
-
Incubation: Place the culture flask in an incubator shaker at the appropriate temperature (e.g., 37°C) with vigorous shaking (e.g., 200 rpm) to ensure aeration.[17]
-
Sampling: At regular intervals (e.g., every 30-60 minutes), aseptically withdraw a sample from the culture and measure its OD₆₀₀. Continue sampling until the OD readings plateau or decline, indicating entry into the stationary or death phase.[18]
-
Data Plotting: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a characteristic bacterial growth curve with lag, log (exponential), stationary, and decline phases.[15]
Caption: Experimental workflow for growth curve analysis.
Conclusion
Sodium acetate is a versatile and economical carbon source for bacterial cultivation with broad applications. Understanding the underlying metabolic pathways and the dual role of acetate as both a nutrient and a potential inhibitor is crucial for its effective use. The protocols provided here offer a framework for preparing acetate-based media and quantifying bacterial growth, enabling researchers to leverage this valuable compound in their work, from basic microbiological studies to the development of novel bioproduction platforms.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A New Pathway for Forming Acetate and Synthesizing ATP during Fermentation in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Microbial Upgrading of Acetate into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of sodium acetate on the growth yield, the production of L- and D-lactic acid, and the activity of some enzymes of the glycolytic pathway of Lactobacillus sakei NRIC 1071(T) and Lactobacillus plantarum NRIC 1067(T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Carbon and energy metabolism for the mixotrophic culture of Chlorella vulgaris using sodium acetate as a carbon source [frontiersin.org]
- 14. Antimicrobial and antioxidant effects of sodium acetate, sodium lactate, and sodium citrate in refrigerated sliced salmon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 16. microbenotes.com [microbenotes.com]
- 17. iitg.ac.in [iitg.ac.in]
- 18. himedialabs.com [himedialabs.com]
Application of Sodium Acetate Trihydrate in Nucleic Acid Electrophoresis Buffers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose gel electrophoresis is a fundamental technique in molecular biology for the separation, identification, and purification of nucleic acid fragments. The electrophoresis system relies on a buffered aqueous solution to conduct the electric current and maintain a stable pH, which is crucial for the consistent migration of negatively charged nucleic acid molecules. The two most common electrophoresis buffers are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). This document focuses on the application of sodium acetate trihydrate within these buffer systems, particularly in the formulation of TAE buffer.
Role of Acetate in Electrophoresis Buffers
In TAE buffer, the acetate ion, along with the Tris base, forms the buffering system that maintains a relatively constant pH during electrophoresis.[1] Acetic acid is a weak acid, and its conjugate base, acetate, helps to resist changes in pH.[2] Maintaining a stable pH is critical because fluctuations can alter the net charge of the nucleic acids and affect their migration through the agarose gel.[3] The ions provided by the Tris-acetate buffer also serve to conduct the electrical current from the anode to the cathode through the gel.
While glacial acetic acid is most commonly used to prepare TAE buffer, sodium acetate (available as anhydrous or this compound) can also be utilized as the source of the acetate ion. One historical formulation for a TAE-like buffer for polyacrylamide gel electrophoresis of RNA included sodium acetate to help stabilize the secondary structure of the RNA.[4]
Comparison of Buffer Systems
The choice between TAE and TBE buffer depends on the specific application, primarily the size of the DNA fragments being analyzed and the required resolution.
| Feature | Tris-Acetate-EDTA (TAE) Buffer | Tris-Borate-EDTA (TBE) Buffer |
| Primary Components | Tris base, Acetic Acid (or Sodium Acetate), EDTA | Tris base, Boric Acid, EDTA |
| Buffering Capacity | Lower | Higher |
| DNA Migration Rate | Faster for linear, double-stranded DNA | Slower |
| Resolution of Large DNA (>12 kb) | Better | Poorer |
| Resolution of Small DNA (<2 kb) | Good | Excellent, sharper bands |
| Suitability for DNA Recovery | Recommended, as borate in TBE can inhibit some enzymes | Not recommended for subsequent enzymatic reactions |
| Heat Generation | Higher, can lead to gel melting on long runs at high voltage | Lower |
| pH Stability | Can become exhausted during long runs | More stable over extended electrophoresis |
Quantitative Data: Buffer Composition
The standard working concentration for TAE buffer is 1x, which is typically diluted from a 10x or 50x stock solution.
Table 1: Composition of 50x TAE Stock Solution (1 Liter)
| Component | Standard Method (using Glacial Acetic Acid) | Alternative Method (using Sodium Acetate) |
| Tris Base | 242 g | 242.48 g |
| Glacial Acetic Acid | 57.1 mL | - |
| Sodium Acetate | - | 41.02 g |
| 0.5 M EDTA (pH 8.0) | 100 mL | 18.612 g EDTA (adjust pH to 7.8 with acetic acid) |
| Final Volume | 1 Liter with deionized water | 1 Liter with deionized water |
Table 2: Composition of 1x TAE Working Solution
| Component | Concentration |
| Tris-acetate | ~40 mM |
| EDTA | 1 mM |
| Approximate pH | 8.3 |
Experimental Protocols
Protocol 1: Preparation of 50x TAE Buffer using Sodium Acetate
This protocol is an alternative method for preparing a 50x TAE stock solution.
Materials:
-
Tris base: 242.48 g
-
Sodium acetate: 41.02 g
-
EDTA: 18.612 g
-
Glacial acetic acid
-
Deionized water (dH₂O)
-
1 L graduated cylinder
-
2 L beaker
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add approximately 800 mL of deionized water to a 2 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Add 242.48 g of Tris base to the water and stir until it is completely dissolved.
-
Add 41.02 g of sodium acetate and 18.612 g of EDTA to the solution.
-
Stir until all components are fully dissolved. EDTA may dissolve slowly.
-
Calibrate the pH meter.
-
Carefully adjust the pH of the solution to 7.8 by adding glacial acetic acid dropwise.
-
Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 Liter.
-
Store the 50x TAE buffer at room temperature.
Protocol 2: Preparation of a 1% Agarose Gel
Materials:
-
Agarose powder
-
1x TAE buffer (prepared from the 50x stock)
-
Erlenmeyer flask (at least 2-3 times the volume of the gel)
-
Microwave oven or hot plate
-
Gel casting tray and combs
-
Ethidium bromide or other DNA stain (optional)
Procedure:
-
For a 100 mL gel, weigh out 1.0 g of agarose powder and add it to a 250 mL or 500 mL Erlenmeyer flask.
-
Add 100 mL of 1x TAE buffer to the flask. Swirl to mix.
-
Heat the mixture in a microwave oven until the agarose is completely dissolved. Heat in short intervals and swirl the flask gently to prevent boiling over. The solution should be clear and homogeneous.
-
Allow the agarose solution to cool to about 50-60°C.
-
If using a DNA stain in the gel, add it at this point and swirl to mix.
-
Place the gel casting tray on a level surface and insert the combs.
-
Pour the molten agarose into the casting tray. Ensure there are no air bubbles. If bubbles are present, they can be removed with a clean pipette tip.
-
Allow the gel to solidify completely at room temperature for at least 20-30 minutes.
-
Once solidified, carefully remove the combs. The gel is now ready for loading samples.
Protocol 3: Agarose Gel Electrophoresis of Nucleic Acids
Materials:
-
Prepared 1% agarose gel in a casting tray
-
Electrophoresis chamber and power supply
-
1x TAE running buffer
-
DNA samples mixed with 6x loading dye
-
DNA ladder (molecular weight marker)
-
Micropipettes and tips
-
UV transilluminator and imaging system
Procedure:
-
Place the solidified agarose gel (in its casting tray) into the electrophoresis chamber.
-
Fill the chamber with 1x TAE running buffer until the gel is submerged and there is a thin layer of buffer (2-3 mm) over the gel surface.
-
Carefully load the DNA samples mixed with loading dye into the wells of the gel.
-
Load the DNA ladder into one of the wells.
-
Close the lid of the electrophoresis chamber and connect the electrodes to the power supply. Ensure the wells are at the cathode (negative electrode) so that the DNA will migrate towards the anode (positive electrode).
-
Turn on the power supply and run the gel at a constant voltage (e.g., 80-120 V). The voltage and run time will depend on the size of the gel and the expected size of the DNA fragments.
-
Monitor the progress of the electrophoresis by observing the migration of the tracking dyes in the loading buffer.
-
Once the fastest-migrating dye has moved a sufficient distance down the gel, turn off the power supply.
-
Carefully remove the gel from the electrophoresis chamber.
-
Visualize the DNA fragments using a UV transilluminator. The DNA bands will fluoresce due to the intercalating dye.
-
Document the results using a gel imaging system.
Visualizations
Caption: Experimental workflow for nucleic acid electrophoresis using a sodium acetate-based TAE buffer.
Caption: Logical relationship of components in a TAE buffer prepared with this compound.
References
- 1. TAE buffer (Tris-acetate-EDTA) - Sharebiology [sharebiology.com]
- 2. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]
- 3. static.igem.org [static.igem.org]
- 4. itwreagents.com [itwreagents.com]
- 5. toptipbio.com [toptipbio.com]
- 6. TAE buffer - Wikipedia [en.wikipedia.org]
- 7. static.igem.org [static.igem.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
Application Note & Protocol: Preparation of 0.1 M Sodium Acetate Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium acetate buffer is a widely used buffer system in molecular biology, biochemistry, and pharmaceutical development. It is effective in the pH range of 3.6 to 5.6. This document provides a detailed protocol for the preparation of a 0.1 M sodium acetate buffer solution. The protocol outlines two common methods: one starting with the preparation of stock solutions of acetic acid and sodium acetate, and another by directly mixing the solid sodium acetate with acetic acid and adjusting the pH.
Materials and Reagents
The following table summarizes the key reagents and their relevant properties for the preparation of the buffer.
| Reagent | Form | Molecular Weight ( g/mol ) |
| Acetic Acid | Glacial | 60.05[1][2][3][4] |
| Sodium Acetate | Anhydrous | 82.03[5][6][7][8][9] |
| Sodium Acetate | Trihydrate | 136.08[10][11][12] |
| Water | Deionized/Distilled | 18.02 |
Key Physicochemical Constant:
Experimental Protocols
Two primary methods for preparing a 0.1 M sodium acetate buffer are detailed below. The choice of method depends on the desired precision and available laboratory equipment.
Method 1: Preparation from Stock Solutions
This method involves preparing individual stock solutions of 0.1 M acetic acid and 0.1 M sodium acetate, which are then mixed in appropriate ratios to achieve the desired pH.
Step 1: Preparation of 0.1 M Acetic Acid Solution (1 L)
-
Carefully measure 5.74 mL of glacial acetic acid (17.4 M stock concentration) using a graduated cylinder or pipette.
-
In a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Slowly add the measured glacial acetic acid to the water in the volumetric flask.
-
Bring the final volume to 1 L with deionized water, cap the flask, and invert several times to ensure thorough mixing.
Step 2: Preparation of 0.1 M Sodium Acetate Solution (1 L)
-
Using Sodium Acetate Anhydrous:
-
Weigh out 8.20 g of sodium acetate anhydrous (MW = 82.03 g/mol ).[5][6][7][8][9] 2. Dissolve the powder in approximately 800 mL of deionized water in a 1 L beaker.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water, cap, and mix thoroughly.
-
-
Using Sodium Acetate Trihydrate:
Step 3: Mixing the Stock Solutions to Achieve the Desired pH
-
Use the Henderson-Hasselbalch equation as a guideline to estimate the required volumes of the acid and conjugate base solutions. The equation is: pH = pKa + log([A⁻]/[HA]), where pKa of acetic acid is 4.76. [2][13][14][15]2. For a desired pH, the ratio of the salt (acetate) to the acid can be calculated.
-
The following table provides pre-calculated volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions to prepare 100 mL of 0.1 M sodium acetate buffer at various pH values. [16]
Desired pH Volume of 0.1 M Acetic Acid (mL) Volume of 0.1 M Sodium Acetate (mL) 3.6 87.4 12.6 3.8 82.0 18.0 4.0 74.0 26.0 4.2 63.6 36.4 4.4 51.0 49.0 4.6 39.0 61.0 4.8 28.0 72.0 5.0 19.6 80.4 5.2 13.0 87.0 5.4 8.4 91.6 | 5.6 | 5.4 | 94.6 |
-
Measure the required volumes of the acetic acid and sodium acetate stock solutions and mix them in a beaker.
-
Verify the pH of the resulting buffer solution using a calibrated pH meter.
-
Adjust the pH if necessary by adding small volumes of 0.1 M HCl or 0.1 M NaOH.
Method 2: Preparation by Direct pH Adjustment
This method involves dissolving solid sodium acetate in water and then adjusting the pH with a strong acid (like HCl) or glacial acetic acid.
-
To prepare 1 L of 0.1 M sodium acetate buffer, weigh out 8.20 g of sodium acetate anhydrous or 13.61 g of this compound.
-
Dissolve the sodium acetate in approximately 800 mL of deionized water in a 1 L beaker.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add glacial acetic acid or a concentrated solution of acetic acid dropwise while monitoring the pH.
-
Continue adding acid until the desired pH is reached.
-
Once the target pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Cap the flask and invert to mix thoroughly.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of preparing a 0.1 M sodium acetate buffer using Method 1.
Caption: Workflow for 0.1 M Sodium Acetate Buffer Preparation.
Conclusion
This protocol provides a comprehensive guide for the accurate and reproducible preparation of 0.1 M sodium acetate buffer. Adherence to these steps will ensure the reliability of experimental results that depend on precise pH control. Always use appropriate personal protective equipment, including safety glasses and gloves, when handling acids and other chemicals.
References
- 1. glacial acetic acid molecular weight [ysxlglacialaceticacid.com]
- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. coleparmer.com [coleparmer.com]
- 4. 64-19-7 CAS | ACETIC ACID GLACIAL | Acids-Organic | Article No. 00005 [lobachemie.com]
- 5. 乙酸钠 - 乙酸钠, 乙酸 钠盐 [sigmaaldrich.com]
- 6. | Advent [adventchembio.com]
- 7. thomassci.com [thomassci.com]
- 8. Sodium Acetate Anhydrous - Sodium acetate, Acetic acid sodium salt [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thomassci.com [thomassci.com]
- 12. | Advent [adventchembio.com]
- 13. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. atlas.org [atlas.org]
- 16. utminers.utep.edu [utminers.utep.edu]
Application Notes and Protocols: Sodium Acetate Trihydrate in Histology and Tissue Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the multifaceted roles of sodium acetate trihydrate in histological and tissue preservation techniques. This document offers comprehensive protocols and quantitative data to guide researchers in optimizing their laboratory practices.
Role in Tissue Fixation
This compound is a crucial component in certain fixative solutions, where it primarily functions as a buffering agent to maintain a stable pH. This is critical for optimal preservation of tissue morphology and the antigenicity of cellular components.
Application Note: B-5 Fixative for Hematopoietic and Lymphoid Tissues
B-5 fixative, a mercury-containing fixative, is renowned for its ability to provide excellent nuclear detail, making it a preferred choice for the fixation of hematopoietic and lymphoid tissues. The inclusion of sodium acetate helps to buffer the solution, contributing to the high-quality preservation of cellular morphology.
Quantitative Comparison of Fixatives:
| Fixative | Morphological Detail (Nuclear) | Immunohistochemistry (IHC) Staining | Notes |
| B-5 Fixative | Excellent | Good, mercury pigment removal required | Ideal for bone marrow and lymph nodes.[1] |
| 10% Neutral Buffered Formalin (NBF) | Good | Good, antigen retrieval often necessary | Standard fixative for routine histology.[2][3] |
| Zinc Formalin | Very Good | Excellent | A less toxic alternative to mercury-based fixatives.[4] |
| Acetic Acid-Zinc-Formalin (AZF) | Excellent | Good | Provides comparable morphological detail to B-5. |
Experimental Protocol: Preparation and Use of B-5 Fixative
Materials:
-
Mercuric chloride
-
Sodium acetate, anhydrous
-
Distilled water
-
Formaldehyde, 37-40% solution
-
Glass bottles with non-metallic lids
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
Stock Solution Preparation:
-
In a well-ventilated fume hood, dissolve 12.0 g of mercuric chloride and 2.5 g of anhydrous sodium acetate in 200 mL of distilled water.[1][5]
-
Mix thoroughly until all components are dissolved. Do not use metal utensils or foil-lined lids.[5]
-
Store the stock solution in a clearly labeled glass bottle at room temperature. The stock solution is stable for up to one year.[1]
Working Solution Preparation (Prepare immediately before use):
-
In a fume hood, combine 20.0 mL of the B-5 stock solution with 2.0 mL of 37-40% formaldehyde.[1]
Tissue Fixation:
-
Immerse tissue specimens in the freshly prepared B-5 working solution. The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Fixation time is typically 4-8 hours for bone marrow biopsies. Do not exceed 24 hours.
-
After fixation, wash the tissue in running tap water for at least 10 minutes to remove excess fixative.
-
Transfer the tissue to 70% ethanol for storage before processing.[1]
-
Important: Sections from B-5 fixed tissue will contain mercury pigment, which must be removed before staining using a sequence of Lugol's iodine and sodium thiosulfate.
Workflow for B-5 Fixation:
Buffering Agent in Histological Staining
Sodium acetate, in combination with acetic acid, forms a buffer system that is effective in the pH range of 3.6 to 5.6.[6] This buffering capacity is valuable in various staining procedures to maintain a consistent pH, which is crucial for achieving reproducible and high-quality staining results.
Application Note: Hematoxylin and Eosin (H&E) Staining
In H&E staining, the pH of the hematoxylin solution can influence the intensity and specificity of nuclear staining. While not always a primary component of the hematoxylin solution itself, sodium acetate solutions can be used in the "bluing" step to create a slightly alkaline environment, which is necessary for the hematoxylin to develop its characteristic blue-purple color after differentiation in an acidic solution.[7] An optimal pH for hematoxylin staining is reported to be around 2.75 for a good balance of coloration.[8]
Effect of Hematoxylin pH on Staining Quality:
| Hematoxylin pH | Staining Outcome |
| 2.5 | Acidophilic appearance, indistinct epithelial lining.[8] |
| 2.75 | Prominent hematoxylin staining, good balance, "crisp" epithelial lining.[8] |
| 3.0 and higher | "Crisp" lining, but with blue-staining of mucin.[8] |
Experimental Protocol: Preparation of a 1% Aqueous Sodium Acetate Solution for Bluing
Materials:
-
This compound
-
Distilled water
-
Graduated cylinder
-
Beaker
-
Stir plate and stir bar
Procedure:
-
Weigh 1.0 g of this compound.
-
Add the sodium acetate to a beaker containing approximately 80 mL of distilled water.
-
Place the beaker on a stir plate and stir until the sodium acetate is completely dissolved.
-
Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with distilled water.
-
Store the solution at room temperature.
Use in H&E Staining (Bluing Step):
-
After differentiating the hematoxylin-stained slides in acid alcohol, rinse them briefly in tap water.
-
Immerse the slides in the 1% sodium acetate solution for 30-60 seconds.
-
Rinse the slides thoroughly in several changes of tap water.
-
Proceed with counterstaining with eosin.
Logical Relationship in H&E Staining:
Nucleic Acid Precipitation from Tissues
Sodium acetate is a standard reagent for the precipitation of DNA and RNA from tissue extracts.[9] It provides the necessary cations to neutralize the negative charge of the phosphate backbone of nucleic acids, making them less hydrophilic and facilitating their precipitation upon the addition of alcohol (ethanol or isopropanol).[10]
Application Note: Optimizing Nucleic Acid Yield
The concentration and pH of the sodium acetate solution can impact the efficiency of nucleic acid precipitation. A 3 M solution of sodium acetate with a pH of 5.2 is commonly used.[9][11] The acidic pH is particularly important when precipitating DNA after alkaline lysis procedures to neutralize the solution.
Parameters for Nucleic Acid Precipitation:
| Parameter | Recommended Value | Rationale |
| Final Sodium Acetate Concentration | 0.3 M | Provides sufficient cations for neutralization.[9] |
| pH of Sodium Acetate Solution | 5.2 | Optimal for DNA precipitation, especially after alkaline lysis. |
| Ethanol/Isopropanol Volume | 2-2.5 volumes (Ethanol) or 1 volume (Isopropanol) | Creates a non-polar environment to force nucleic acid precipitation. |
| Incubation Temperature | -20°C or -80°C | Low temperatures enhance precipitation. |
| Incubation Time | At least 1 hour to overnight | Longer incubation can increase the yield of small nucleic acids. |
Experimental Protocol: DNA Precipitation from Tissue Homogenate
Materials:
-
Tissue homogenate in a lysis buffer
-
3 M this compound solution, pH 5.2
-
Ice-cold 100% ethanol or isopropanol
-
70% ethanol (ice-cold)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettes and sterile tips
-
TE buffer or nuclease-free water
Procedure:
-
Following tissue lysis and removal of cellular debris and proteins (e.g., by phenol-chloroform extraction), transfer the aqueous phase containing the DNA to a clean microcentrifuge tube.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the aqueous phase. Mix gently by inverting the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube until a precipitate of DNA is visible.
-
Incubate the mixture at -20°C for at least 1 hour to precipitate the DNA. For low concentrations of DNA, an overnight incubation may be necessary.
-
Centrifuge the tube at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This removes residual salts.
-
Centrifuge at high speed for 5-10 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
Workflow for DNA Precipitation from Tissue:
In Situ Hybridization
Sodium acetate is utilized in several steps of in situ hybridization (ISH) protocols, primarily for the precipitation of nucleic acid probes and as a component of various buffers.
Application Note: Probe Precipitation and Buffer Preparation
For the synthesis of RNA probes (riboprobes), sodium acetate is used in conjunction with ethanol to precipitate the newly synthesized probes, separating them from the reaction mixture. Additionally, acetate buffers can be used in pre-hybridization and hybridization solutions to maintain a stable pH, which is critical for the specific annealing of the probe to the target mRNA in the tissue section.
Experimental Protocol: RNA Probe Precipitation
Materials:
-
In vitro transcription reaction mixture containing the labeled RNA probe
-
3 M Sodium acetate, pH 5.2
-
100% Ethanol
-
70% Ethanol
-
Nuclease-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To the in vitro transcription reaction, add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Add 2 volumes of 100% ethanol and mix well.
-
Precipitate the RNA probe by incubating at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the probe.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol to remove unincorporated nucleotides and salts.
-
Centrifuge for 5-10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the RNA probe in an appropriate volume of nuclease-free water or hybridization buffer.
In Situ Hybridization Workflow Overview:
References
- 1. karger.com [karger.com]
- 2. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different Fixation Methods for Combined Histological and Biomolecular Analysis of Fixed and Decalcified Bone Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Effect of Fixatives and Fixation Period on Morphology and Immunohistochemistry of Feline Ovarian Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. Correcting the Shrinkage Effects of Formalin Fixation and Tissue Processing for Renal Tumors: toward Standardization of Pathological Reporting of Tumor Size [jcancer.org]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. jcdr.net [jcdr.net]
- 10. researchgate.net [researchgate.net]
- 11. Alterations of mouse lung tissue dimensions during processing for morphometry: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in DNA precipitation with sodium acetate
Technical Support Center: DNA Precipitation with Sodium Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance your experimental success.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may be encountered during DNA precipitation with sodium acetate in a question-and-answer format.
Q1: Why is my DNA yield low or non-existent after precipitation?
Low or no DNA yield is a common issue with several potential causes:
-
Low Initial DNA Concentration: If the starting concentration of DNA is very low (<10 ng/µL), precipitation can be inefficient.[1] For such samples, using a carrier and optimizing incubation time is crucial.[1][2]
-
Incorrect Reagent Concentrations: The final concentrations of sodium acetate and ethanol are critical for successful precipitation. Ensure you are using the correct volumes and concentrations as specified in the protocol.[3][4]
-
Insufficient Incubation: For low concentration samples or small DNA fragments, a short incubation period may not be sufficient for complete precipitation.[2][5] Extending the incubation time, for instance, overnight at -20°C, can significantly improve recovery.[2][6]
-
Inadequate Centrifugation: The speed and duration of centrifugation directly impact the pelleting of DNA. For smaller fragments or lower concentrations, longer and faster centrifugation is required.[2][3]
-
Loss of Pellet: The DNA pellet can be loose and easily dislodged, especially when it is small or invisible.[7][8] Careful removal of the supernatant is essential to avoid aspirating the pellet.[7]
-
Incomplete Resuspension: An over-dried DNA pellet can be very difficult to dissolve, leading to an apparent low yield.[2][9]
Q2: I can't see a DNA pellet after centrifugation. What should I do?
An invisible DNA pellet is common when the amount of DNA is low (typically less than 200 ng).[10] Here’s what to do:
-
Mark the Tube: Before centrifuging, orient your tube in the microcentrifuge with the hinge facing outwards. The pellet will form on the side of the tube below the hinge, so you know where to look.[7]
-
Proceed with Caution: Assume the pellet is there, even if you can't see it. Carefully decant or pipette the supernatant without disturbing the area where the pellet should be.[7]
-
Use a Co-precipitant: For future experiments with low DNA concentrations, add an inert carrier like glycogen or linear polyacrylamide.[11][12][13] These co-precipitants form a visible pellet, trapping the DNA and aiding in its recovery.[12][14][15] A small amount of glycogen (e.g., 5 µg) can form a visible pellet.[15]
Q3: My DNA pellet won't dissolve. What is the cause and how can I fix it?
Difficulty in dissolving a DNA pellet can be caused by several factors:
-
Over-drying the Pellet: Excessive drying, especially using a vacuum, can make the DNA pellet very hard to resuspend.[9][16] It is better to air-dry the pellet until the ethanol has just evaporated.[2][17]
-
High Salt Concentration: If the 70% ethanol wash step is skipped or not performed correctly, residual salts can be present in the pellet, hindering dissolution.[16]
-
Over-centrifugation: Centrifuging at excessively high speeds or for too long can result in a very compact and insoluble pellet.[9]
-
Incorrect Resuspension Buffer: DNA dissolves best in a slightly alkaline buffer (pH 7.5-8.0), such as TE buffer.[16][18] Using an acidic solution will make resuspension difficult.[18]
To salvage an insoluble pellet, you can try heating the sample at 55-60°C for 1-2 hours with gentle agitation to aid dissolution.[9][16][18] If high salt is suspected, you may need to re-precipitate the DNA.[9]
Q4: What is the optimal concentration of sodium acetate and ethanol?
The efficiency of DNA precipitation is highly dependent on the final concentrations of salt and ethanol.
-
Sodium Acetate: A final concentration of 0.3 M sodium acetate with a pH of 5.2 is standard for routine DNA precipitation.[4][19][20] This is typically achieved by adding 1/10th volume of a 3 M sodium acetate stock solution to your DNA sample.[2][11][21]
-
Ethanol: A final ethanol concentration of about 70-75% is required to precipitate DNA.[3][22] This is achieved by adding 2 to 2.5 volumes of 95-100% ethanol to the DNA and salt mixture.[5][11][21]
Q5: How do incubation time and temperature affect DNA precipitation?
Incubation conditions can be adjusted to optimize DNA recovery, especially for dilute samples.
-
Temperature: While many protocols recommend incubation at -20°C or even -80°C to enhance precipitation, effective precipitation can also be achieved at room temperature.[2][3] Lower temperatures increase the viscosity of the solution, which can slow down the pelleting process during centrifugation.[2][3]
-
Time: For DNA concentrations above 20 ng/µL, a 15-30 minute incubation on ice or at -20°C is generally sufficient.[2] For lower concentrations or small DNA fragments, extending the incubation to at least one hour or overnight is recommended to maximize yield.[2][6][21]
Q6: When should I use a carrier like glycogen?
A carrier, or co-precipitant, is recommended in the following situations:
-
Low DNA Concentration: When precipitating very small quantities of DNA (<20 ng/µL), a carrier significantly improves recovery by increasing the mass of the pellet.[11][12][14]
-
Invisible Pellet: Carriers create a visible pellet, which simplifies the handling and washing steps and reduces the risk of accidental pellet loss.[7][14][23]
-
Small Nucleic Acids: For precipitating oligonucleotides or other small nucleic acid fragments, a carrier is highly beneficial.[12][15]
Glycogen is a popular choice as it is inert and does not interfere with most downstream enzymatic reactions or A260/280 readings.[12][15]
Data Presentation
Table 1: Standard Reagent Concentrations for DNA Precipitation
| Reagent | Stock Concentration | Volume to Add (relative to sample) | Final Concentration |
| Sodium Acetate | 3 M, pH 5.2 | 1/10 volume | 0.3 M |
| Ethanol | 95-100% | 2 - 2.5 volumes | ~70% |
| Glycogen (optional) | 20 mg/mL | 1 µL per 20 µL solution | 0.05 - 1 µg/µL |
Data compiled from multiple sources.[4][11][15][19]
Table 2: Troubleshooting Summary for Low DNA Yield
| Problem | Possible Cause | Recommended Solution |
| No visible pellet & low yield | Low initial DNA concentration (<20 ng/µL) | Add a co-precipitant like glycogen (1µL of 20mg/mL).[11][15] Extend incubation to overnight at -20°C.[2][6] |
| Low yield despite visible pellet | Incomplete resuspension of pellet | Avoid over-drying the pellet.[9] Resuspend in a buffer at pH 8.0 and incubate at 55-60°C to aid dissolution.[16][18] |
| Inconsistent yield | Pellet loss during supernatant removal | Mark the tube to know pellet location.[7] Carefully pipette off the supernatant instead of pouring.[7] |
| Low A260/A280 purity | Co-precipitation of salts | Perform the 70% ethanol wash step carefully.[1][2] Ensure all supernatant is removed before the wash. |
| Low yield with small DNA fragments (<200 bp) | Suboptimal precipitation conditions | Use ethanol instead of isopropanol.[15] Increase centrifugation time and/or speed (>12,000 x g for >30 min).[2] |
Experimental Protocols
Standard Protocol for DNA Precipitation with Sodium Acetate and Ethanol
This protocol is suitable for routine precipitation of DNA from aqueous solutions.
Materials:
-
DNA sample in an aqueous solution
-
3 M Sodium Acetate, pH 5.2[11]
-
Ice-cold 100% ethanol[11]
-
70% ethanol (prepared with nuclease-free water)[11]
-
Nuclease-free water or TE buffer (pH 8.0) for resuspension
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Methodology:
-
Sample Preparation: Start with your DNA sample in a 1.5 mL microcentrifuge tube. Measure the volume of the sample.[11][24]
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample and mix well.[11][21] For example, add 10 µL of 3 M NaOAc to a 100 µL DNA sample.
-
(Optional) Add Co-precipitant: If the expected DNA concentration is low, add glycogen to a final concentration of 0.05-1 µg/µL.[15]
-
Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.[11][21] Mix thoroughly by inverting the tube several times until the solution is homogeneous.
-
Incubate: Incubate the mixture to allow the DNA to precipitate. For routine samples, 30 minutes at -20°C is sufficient.[11] For low concentration samples, incubate overnight at -20°C.[2][5]
-
Centrifuge: Pellet the DNA by centrifuging at >12,000 x g for 15-30 minutes at 4°C.[2] Orient the tube in the centrifuge so you know where to expect the pellet.[7]
-
Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may be invisible.[2][7]
-
Wash Pellet: Add 500 µL of 70% ethanol to the tube. This step washes away residual salts.[2]
-
Second Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[2]
-
Remove Wash Solution: Carefully decant or pipette off the 70% ethanol supernatant. Perform a brief pulse spin to collect any remaining droplets at the bottom and remove them with a fine pipette tip.[17]
-
Dry Pellet: Air-dry the pellet for 5-15 minutes at room temperature.[2] Do not over-dry.[9][16]
-
Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer (pH 8.0).[18][24]
Mandatory Visualization
Caption: Standard workflow for DNA precipitation.
Caption: Troubleshooting decision tree for low DNA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 3. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]
- 6. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sources/Solutions to Insoluble White Pellets Following Precipitation [nestgrp.com]
- 10. genelink.com [genelink.com]
- 11. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 12. Glycogen for DNA precipitations 9005-79-2 [sigmaaldrich.com]
- 13. biocompare.com [biocompare.com]
- 14. What is the composition and concentration of Glycogen Solution in Gentra Puregene Kits? [qiagen.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 19. geneticeducation.co.in [geneticeducation.co.in]
- 20. lab.rockefeller.edu [lab.rockefeller.edu]
- 21. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
- 24. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
issues with dissolving sodium acetate trihydrate for buffer preparation
Technical Support: Sodium Acetate Trihydrate Buffer Preparation
This guide provides troubleshooting advice and frequently asked questions regarding the dissolution of this compound for buffer preparation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely at room temperature?
A1: Complete dissolution can be hindered by several factors:
-
Concentration: You may be attempting to create a solution that is near or exceeds its solubility limit at the current temperature.
-
Temperature: The solubility of this compound is significantly dependent on temperature.[1] Dissolution is an endothermic process, meaning it absorbs heat from the solvent, which can cause the local temperature to drop and further slow down dissolution.[2]
-
Purity of Water: Using water of lower purity (e.g., tap water) can introduce ions that may interfere with the dissolution process. Always use distilled or deionized water.[3]
-
Rate of Addition: Adding the salt too quickly can lead to the formation of clumps, which dissolve much slower than fine particles.
Q2: Can I heat the solution to speed up the dissolution of this compound?
A2: Yes, gently heating the solution is a common and effective method to increase the dissolution rate.[1] this compound crystals melt above 58°C and dissolve in their own water of crystallization.[2] However, be mindful of the following:
-
Allow the solution to cool back to room temperature before making final volume adjustments or measuring the pH, as pH is temperature-dependent.[3]
-
Heating can drive off dissolved gases like CO2, which can alter the final pH of the solution.
Q3: The measured pH of my sodium acetate solution is lower than the calculated theoretical pH. What is the cause?
A3: This is a common observation. A freshly prepared sodium acetate solution is basic, with a theoretical pH of around 8.9 for a 0.1M solution.[4] However, it readily absorbs carbon dioxide (CO2) from the atmosphere.[3][5] This dissolved CO2 forms carbonic acid (H2CO3) in the water, which then neutralizes the acetate ions, lowering the pH.[3][5] This effect can decrease the pH by more than one unit.[5] To minimize this, use recently boiled and cooled deionized water (to remove dissolved CO2) and keep the solution container tightly sealed.[3]
Q4: My buffer solution appears cloudy or has formed precipitates after cooling. What should I do?
A4: Cloudiness or precipitation upon cooling indicates that you have created a supersaturated solution.[2] This happens when a solute is dissolved in a solvent at a higher temperature to a concentration greater than its solubility at a lower temperature. Upon cooling, the excess solute may crystallize out of the solution.[6]
-
Solution: You can gently reheat the solution to redissolve the precipitate. If the protocol allows, you may need to adjust the final concentration to be within the solubility limit at your working temperature. If precipitates persist, they may be due to impurities from the starting material or water. In such cases, filtering the solution may be necessary.
Q5: Does the grade or form (trihydrate vs. anhydrous) of sodium acetate affect buffer preparation?
A5: Yes, the form and grade are critical.
-
Form (Trihydrate vs. Anhydrous): this compound (CH₃COONa·3H₂O) has a different molecular weight (136.08 g/mol ) than anhydrous sodium acetate (82.03 g/mol ).[7][8] Using one form in a protocol written for the other will result in a significant concentration error if the mass is not recalculated. While the buffering capacity is the same on a molar basis, impurities or water absorption by the anhydrous form can lead to pH deviations.[9] The trihydrate form is often preferred as it is generally cheaper and less prone to degradation.[9]
-
Grade: Different grades (e.g., technical, USP, BP, Ph. Eur.) have different purity levels.[7][10] For applications in drug development and molecular biology, using a high-purity grade (like USP or Ph. Eur.) is essential to avoid introducing contaminants that could interfere with experiments.[10][11]
Troubleshooting Guide
Problem: Incomplete Dissolution
If you encounter issues with dissolving this compound, follow this troubleshooting workflow.
Data & Protocols
Solubility Data
The solubility of sodium acetate is highly dependent on the form (anhydrous vs. trihydrate) and temperature.
| Temperature | Solubility of Anhydrous Sodium Acetate ( g/100 mL H₂O) | Solubility of this compound ( g/100 mL H₂O) |
| 0°C | 119 | 36.2 |
| 20°C | 123.3 | ~76.8[11] |
| 30°C | 125.5 | - |
| 60°C | 137.2 | - |
| 100°C | 162.9 | - |
| Data sourced from Wikipedia.[12] |
Experimental Protocol: Preparation of 0.1 M Sodium Acetate Buffer (pH 5.2)
This protocol outlines the steps to prepare a 1 L solution of 0.1 M sodium acetate buffer.
Materials:
-
This compound (CH₃COONa·3H₂O, M.W. 136.08 g/mol )
-
Glacial Acetic Acid (CH₃COOH)
-
High-purity water (distilled or deionized)
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask
-
Beakers and graduated cylinders
Procedure:
-
Weigh Components: Accurately weigh out the required mass of this compound. For a buffer where both acetate and acetic acid contribute to the final molarity, specific buffer calculators or tables should be used. For a simple sodium acetate solution to be titrated, start with the salt.
-
Example Calculation for Titration Method: To prepare a 0.1 M solution, weigh 13.61 g of this compound.
-
-
Initial Dissolution: Add the weighed this compound to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a stir plate and stir until the solid is completely dissolved. Gentle warming can be used to aid dissolution.[13]
-
Cooling: If the solution was heated, allow it to cool completely to room temperature.
-
pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add glacial acetic acid dropwise while monitoring the pH.[13] Continue adding acid until the pH reaches the target of 5.2.
-
Caution: Glacial acetic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).
-
-
Final Volume Adjustment: Carefully transfer the pH-adjusted solution into a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring to Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Store the buffer in a clearly labeled, tightly sealed container at room temperature.[14] Acetate buffers are generally stable but should be monitored for microbial growth over long-term storage.[14][15]
References
- 1. brainly.com [brainly.com]
- 2. Supersaturation of Sodium Acetate | Department of Chemistry | University of Washington [chem.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. This compound, 99.5%, BP, Ph. Eur., USP grade [cymitquimica.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 12. Sodium acetate - Wikipedia [en.wikipedia.org]
- 13. Sodium Acetate Buffer - General Lab Techniques [protocol-online.org]
- 14. weber.hu [weber.hu]
- 15. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]
how to avoid phase separation of sodium acetate trihydrate in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium acetate trihydrate (SAT) solutions. Our goal is to help you overcome common challenges, such as phase separation, to ensure the stability and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| Phase separation upon cooling (solution turns cloudy, solid precipitates at the bottom) | Incongruent Melting: SAT melts around 58°C, but the anhydrous sodium acetate formed has low solubility in the released water of crystallization, causing it to precipitate.[1][2][3] | 1. Add a Thickening Agent: Increase the viscosity of the solution to suspend the anhydrous salt particles and prevent settling. Carboxymethyl cellulose (CMC) or Xanthan Gum are effective options.[4][5][6][7] 2. Incorporate Polymer Additives: Use polymers that act as crystal-habit modifiers, such as the sodium salt of poly(methacrylic acid) (Na-PMAA), to inhibit the nucleation and growth of anhydrous sodium acetate crystals.[1][4] 3. Add Excess Water: While this can prevent phase separation by ensuring all sodium acetate dissolves, be aware that it will lower the crystallization temperature and the energy density of the solution.[1][8] |
| Solution remains liquid well below its freezing point (supercooling) | Lack of Nucleation Sites: The solution requires a nucleation site to initiate crystallization. Without one, it will remain in a metastable supercooled state.[1][9] | 1. Introduce a Nucleating Agent: Add a small amount of a suitable nucleating agent, such as disodium hydrogen phosphate dodecahydrate (DSP), to provide a template for crystal growth.[1][3][5] 2. Mechanical Agitation: Gently stirring or disturbing the solution can sometimes induce crystallization.[7] 3. Seed Crystal: Introduce a tiny crystal of solid this compound to trigger crystallization.[10][11][12] |
| Reduced heat release during crystallization | Phase Separation: The precipitated anhydrous sodium acetate does not participate in the crystallization of the trihydrate, leading to a lower energy release.[1][2][5][6][8] | Address the root cause of phase separation by using thickening agents or polymer additives as described above. Ensure a homogenous solution before cooling. |
| Inconsistent crystallization behavior after multiple heating/cooling cycles | Degradation of Additives: Some thickening agents may lose their effectiveness over repeated cycles.[13] Deactivation of Nucleating Agent: Heating to temperatures above 80-90°C can deactivate common nucleating agents like disodium hydrogen phosphate.[1] | 1. Select Stable Additives: Choose high-viscosity grade CMC or other tested, stable thickeners for applications requiring many cycles. 2. Control Heating Temperature: Avoid overheating the solution to preserve the activity of the nucleating agent. If deactivation occurs, it may be possible to reactivate it by cooling the solution to below 0°C or by adding a seed crystal.[1] |
Frequently Asked Questions (FAQs)
Q1: What is phase separation in this compound solutions and why does it happen?
A1: Phase separation, also known as incongruent melting, is a common issue where anhydrous sodium acetate precipitates from the solution as it cools.[1][2] This occurs because this compound melts around 58°C, releasing its water of crystallization. However, the solubility of the resulting anhydrous sodium acetate in this water at 58°C is not high enough to keep it all dissolved.[1][3] As a result, the excess anhydrous salt solidifies and, due to its higher density, settles at the bottom of the container.[2]
Q2: How do thickening agents prevent phase separation?
A2: Thickening agents, such as Carboxymethyl Cellulose (CMC) and Xanthan Gum, increase the viscosity of the molten this compound solution.[5][6][7] This increased viscosity physically hinders the settling of the anhydrous sodium acetate crystals, keeping them suspended and allowing them to recombine with water to form the trihydrate upon cooling.[5]
Q3: What are polymer additives and how do they differ from thickening agents?
A3: While thickening agents work by increasing viscosity, certain polymer additives, like the sodium salt of poly(methacrylic acid) (Na-PMAA), function as crystal-habit modifiers.[1][4] They are thought to interact with the surfaces of the nascent anhydrous sodium acetate crystals, preventing their growth and precipitation.[1] At sufficient concentrations, they can completely suppress the formation of the anhydrous phase.[1][14]
Q4: My solution is not crystallizing even when cooled. What should I do?
A4: This phenomenon is called supercooling and is common with this compound.[3][9] To initiate crystallization, you can:
-
Add a nucleating agent: Disodium hydrogen phosphate is a commonly used nucleating agent.[1][3][5]
-
Introduce a seed crystal: A very small crystal of solid this compound will trigger rapid crystallization.[10][11][12]
-
Mechanical shock: Sometimes, a sharp tap on the container can be enough to start the crystallization process.
Q5: Can I reuse a this compound solution that has already crystallized?
A5: Yes, the process is reversible. Simply reheat the solidified mass until it melts completely into a clear solution.[11][15] Ensure that all crystals are dissolved before allowing it to cool again to achieve a supersaturated state.
Quantitative Data on Additives
The following tables summarize the concentrations and effects of various additives used to prevent phase separation and reduce supercooling in this compound solutions.
Table 1: Thickening Agents
| Thickener | Concentration (wt. %) | Key Findings | Reference |
| Carboxymethyl Cellulose (CMC) | 0.5 - 2.0 | Significantly higher heat content compared to samples with phase separation. | [6] |
| Carboxymethyl Cellulose (CMC) | 3.0 | Increased solution viscosity 14-fold, reducing latent heat loss to only 9.29% after 200 cycles, compared to 22.44% without it. | [16] |
| Xanthan Gum | 0.3 - 0.5 | Significantly higher heat content compared to samples with phase separation. | [6] |
| Bentonite, Starch, Cellulose | Not specified | Can thicken the solution, but may cause a 20-35% decrease in enthalpy. Cellulose can lead to phase separation at temperatures above 65°C. | [4][5] |
Table 2: Polymer Additives and Nucleating Agents
| Additive | Type | Concentration (wt. %) | Key Findings | Reference |
| Poly(methacrylic acid) sodium salt (Na-PMAA) | Polymer Additive | ≥ 0.67 | Effective inhibitor of anhydrous sodium acetate nucleation. | [1] |
| Disodium hydrogen phosphate dodecahydrate (DSP) | Nucleating Agent | 5.0 | Used to reduce supercooling, but phase separation can still occur. | [5][16] |
| Sodium Chloride (NaCl) | Nucleating Agent | 4.0 | Can reduce the degree of supercooling. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution with a Thickening Agent
This protocol describes the preparation of a this compound solution with Carboxymethyl Cellulose (CMC) as a thickening agent to prevent phase separation.
-
Materials:
-
This compound (CH₃COONa·3H₂O)
-
Carboxymethyl Cellulose (CMC) (high viscosity grade)
-
Distilled or deionized water
-
Beaker
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Thermometer or thermocouple
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in the beaker.
-
Add the desired weight percentage of CMC (e.g., 3 wt.%) to the this compound powder and mix them thoroughly in the dry state.
-
Place the beaker on the hot plate and begin heating while stirring with the magnetic stir bar.
-
Heat the mixture to approximately 80°C.[16] The this compound will start to melt and dissolve in its own water of crystallization.
-
Continue stirring until all the solid has dissolved and the solution is clear and homogeneous. Ensure the CMC is fully dispersed and hydrated, which may take some time. The solution will be noticeably more viscous.
-
If any solid remains on the sides of the beaker, use a small amount of distilled water to rinse it down into the solution.[10][11]
-
Once the solution is completely clear and homogeneous, turn off the heat and allow it to cool slowly to room temperature. The container should be covered to prevent evaporation and contamination.[10][11]
-
Protocol 2: Testing the Stability of the Prepared Solution
This protocol outlines a method for thermal cycling to test the long-term stability of the prepared solution.
-
Materials and Equipment:
-
Prepared stabilized this compound solution in a sealed container
-
Water bath or incubator capable of cycling between a temperature above the melting point (e.g., 80°C) and a temperature below the crystallization point (e.g., 20°C).
-
(Optional) Differential Scanning Calorimeter (DSC) for quantitative analysis of latent heat.
-
-
Procedure:
-
Place the container with the stabilized solution into the water bath or incubator.
-
Heat the sample to 80°C and hold for a set period (e.g., 30 minutes) to ensure complete melting.
-
Cool the sample to 20°C and hold for a set period (e.g., 30 minutes) to ensure complete crystallization.
-
This completes one thermal cycle. Repeat for the desired number of cycles (e.g., 50, 100, 200 cycles).[3][16]
-
Periodically inspect the sample visually for any signs of phase separation (a layer of solid at the bottom of the container after melting).
-
(Optional) After a certain number of cycles, a sample can be analyzed using DSC to measure the latent heat of fusion and check for any degradation in thermal performance.[16] A significant decrease in the latent heat indicates a loss of performance, likely due to phase separation.
-
Visualizations
Caption: The process of incongruent melting leading to phase separation.
Caption: Workflow for preventing phase separation using additives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thermal cycling study on this compound composite phase-change material [esst.cip.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. flinnsci.com [flinnsci.com]
- 11. flinnsci.com [flinnsci.com]
- 12. Supersaturation of Sodium Acetate | Department of Chemistry | University of Washington [chem.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. weber.hu [weber.hu]
- 15. materiability.com [materiability.com]
- 16. Experimental Investigation on Mechanism of Latent Heat Reduction of this compound Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
removing residual ethanol after sodium acetate precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the removal of residual ethanol after sodium acetate precipitation of DNA and RNA.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 70% ethanol wash after precipitation?
The 70% ethanol wash is a critical step for removing residual salts and other soluble impurities that may have co-precipitated with the nucleic acid pellet.[1][2] This "cleans" the DNA or RNA, ensuring high purity for downstream applications. While the nucleic acid pellet is not soluble in 70% ethanol, salts are, allowing for their effective removal.[3][4]
Q2: How many times should I perform the 70% ethanol wash?
Most standard protocols recommend at least one wash with 70% ethanol.[1][5] However, for samples with a high salt concentration or when purity is critical, performing the wash step twice can be beneficial.[6] Repeating the wash can help to further remove any lingering contaminants.[7][8]
Q3: My nucleic acid pellet is invisible. What should I do?
An invisible pellet is common, especially with low concentrations of nucleic acids. To avoid losing the pellet, it is crucial to know its expected location in the tube after centrifugation.[6][9] When decanting the supernatant, do so carefully in one smooth motion.[5] Using a carrier like glycogen or linear acrylamide during precipitation can help visualize the pellet and improve recovery, especially for small amounts of nucleic acids.[1][7][8]
Q4: Can I use isopropanol instead of ethanol for precipitation?
Yes, isopropanol can be used for precipitation. DNA is less soluble in isopropanol, so a smaller volume (0.7-1 volume) is required compared to ethanol (2-2.5 volumes).[10] However, salts are also less soluble in isopropanol, increasing the risk of their co-precipitation.[10] Therefore, a subsequent wash with 70% ethanol is still recommended to remove excess salt.[10]
Q5: What is the impact of residual ethanol on downstream applications?
Residual ethanol can significantly inhibit subsequent enzymatic reactions, such as PCR, ligation, and reverse transcription.[11] It can interfere with the activity of polymerases and other enzymes, leading to failed experiments. Therefore, it is crucial to ensure all traces of ethanol are removed before resuspending the nucleic acid pellet.[12][13]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the ethanol removal process.
Low 260/230 Ratio
A low 260/230 ratio is a common issue that often indicates the presence of contaminants that absorb light at 230 nm, such as guanidine salts, phenol, or carbohydrates.[12][14]
Possible Cause:
-
Guanidine Salt Carryover: Guanidine salts are often used in lysis buffers and can be carried over if the washing steps are not thorough.[14][15]
-
Residual Ethanol: Ethanol also absorbs at 230 nm, and incomplete removal will lower the 260/230 ratio.[16]
-
Insufficient Washing: Not performing the 70% ethanol wash or not doing it effectively can leave behind contaminants.[14]
Solutions:
-
Perform an additional 70% ethanol wash: This can help remove any remaining salts.[3][14]
-
Ensure complete drying of the pellet: After the final ethanol wash and removal of the supernatant, air-dry the pellet until no liquid is visible. A brief spin after removing the supernatant can help collect residual droplets for removal.[7][8][12]
-
Re-precipitate the nucleic acid: If the 260/230 ratio remains low, you can re-precipitate your sample to further purify it.[14][16]
Difficulty Dissolving the Pellet
Possible Cause:
-
Over-drying the pellet: Excessive drying can make the nucleic acid pellet difficult to resuspend.[17]
-
Presence of proteins or other contaminants: These can cause the pellet to be less soluble.
Solutions:
-
Gentle heating: Heating the sample in the resuspension buffer (e.g., TE buffer or nuclease-free water) at 37-50°C can aid in dissolving the pellet.[10][18]
-
Pipetting and vortexing: Gently pipette the solution up and down over the pellet or vortex at a low speed to help it dissolve.
-
Incubation: Allow the sample to incubate in the resuspension buffer for a longer period (e.g., overnight at 4°C) with occasional gentle mixing.
Loss of Pellet During Washing
Possible Cause:
-
Loose pellet: The pellet may not have been packed tightly enough during centrifugation.
-
Aggressive washing: Vigorous vortexing or pipetting during the wash step can dislodge the pellet.[4]
Solutions:
-
Increase centrifugation time or speed: Ensure the initial precipitation and subsequent wash spins are sufficient to form a compact pellet.[17]
-
Gentle washing: Instead of vortexing, gently rock the tube back and forth to wash the pellet.[3]
-
Careful removal of supernatant: Decant or pipette the supernatant slowly and carefully, avoiding the side of the tube where the pellet is located.[5]
Quantitative Data Summary
While specific quantitative data on the efficiency of different ethanol removal methods is not extensively published in a comparative format, the following table summarizes the general characteristics and recommendations for common drying methods based on laboratory best practices.
| Drying Method | Typical Time | Advantages | Disadvantages | Recommendations |
| Air Drying | 5-30 minutes | Simple, no special equipment needed.[9][19] | Can be slow; risk of over-drying, which makes the pellet hard to dissolve.[17] | Monitor the pellet closely; proceed with resuspension as soon as it becomes translucent and no liquid is visible.[17] |
| Vacuum Drying (SpeedVac) | 2-10 minutes | Fast and efficient.[5][18] | Requires specialized equipment; risk of over-drying if not monitored. | Use a low to medium heat setting and check the pellet frequently. |
Experimental Protocols
Standard Protocol for Ethanol Removal
-
Centrifugation: After the precipitation incubation, centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid.[17][19]
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.[1][5]
-
Ethanol Wash: Add 500 µL to 1 mL of ice-cold 70% ethanol to the tube.[2][9]
-
Wash Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[17]
-
Final Supernatant Removal: Carefully remove the 70% ethanol supernatant. A brief additional spin can help collect any remaining droplets for removal with a fine-tipped pipette.[7][8]
-
Drying: Air-dry the pellet at room temperature for 5-15 minutes or until the ethanol has evaporated.[19] The pellet should appear translucent, not chalky white. Avoid over-drying.[17]
-
Resuspension: Resuspend the dried pellet in a suitable volume of nuclease-free water or TE buffer.
Visualizations
Caption: Workflow for Sodium Acetate/Ethanol Precipitation and Washing.
Caption: Troubleshooting flowchart for a low 260/230 ratio.
References
- 1. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tips on ethanol precipitation of nucleic acids and wash - General Lab Techniques [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. protocols.io [protocols.io]
- 7. 小核酸的醋酸钠沉淀法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. RNA precipitation [protocols.io]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. How to improve the results of the 260/230 calculation using the magnetic bead method for extracting reagents? - LNJNBIO [lingjunbio.com]
- 17. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 18. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Improving Nucleic Acid Purity in Sodium Acetate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nucleic acid precipitation with sodium acetate to enhance purity. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to improve your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues users might encounter during nucleic acid precipitation, focusing on purity as measured by spectrophotometry (A260/280 and A260/230 ratios).
Question 1: My nucleic acid pellet appears large and white, and my A260/230 ratio is significantly below 1.8. What is the likely cause and how can I fix it?
Answer:
A large, white pellet and a low A260/230 ratio are classic signs of salt contamination. This occurs when residual sodium acetate from the precipitation step is carried over and co-precipitates with your nucleic acid. Guanidine salts, if used during lysis, can also contribute to this issue.
Recommended Solutions:
-
Improve Washing Technique: Ensure the washing step is performed meticulously. After the initial precipitation and centrifugation, carefully decant the supernatant. Add at least 500 µL of cold 70% ethanol and gently dislodge the pellet by flicking the tube.[1][2] This step is crucial for dissolving and removing excess salt. Centrifuge again to re-pellet the nucleic acid.
-
Perform a Second Wash: For persistent salt contamination, a second wash with 70% ethanol is highly recommended.[3] After the first wash and centrifugation, discard the supernatant and repeat the wash step with another volume of 70% ethanol.
-
Ensure Complete Removal of Supernatant: After the final wash, carefully remove all residual ethanol. A brief, second centrifugation (a "quick spin") can help collect any remaining droplets at the bottom of the tube, which can then be removed with a fine-tipped pipette. Be careful not to disturb the pellet.[4]
-
Re-precipitation: If the sample is already resuspended and shows a low A260/230 ratio, you can re-precipitate the nucleic acid. Dilute the sample in nuclease-free water, add sodium acetate and ethanol as per the standard protocol, and follow with thorough washing steps.[5]
Question 2: My A260/280 ratio is below 1.8 for DNA (or below 2.0 for RNA). How can I remove protein contamination?
Answer:
A low A260/280 ratio indicates the presence of protein contaminants, as proteins have a peak absorbance at 280 nm. Sodium acetate precipitation alone is not always sufficient to remove all proteins.
Recommended Solutions:
-
Phenol-Chloroform Extraction: This is a classic and effective method for removing proteins.[6][7][8] Before precipitation, perform one or more extractions with a buffered phenol:chloroform:isoamyl alcohol mixture (25:24:1). The proteins will partition into the organic phase and the interphase, leaving the nucleic acids in the upper aqueous phase.[6]
-
Proteinase K Digestion: Ensure that the initial lysis step includes a thorough digestion with Proteinase K to break down proteins before any extraction or precipitation is performed.[8][9]
-
Use of Alternative Salts: Ammonium acetate can be used to precipitate proteins from a solution before the nucleic acid is precipitated with ethanol.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of sodium acetate and ethanol for precipitation?
The standard protocol calls for a final concentration of 0.3 M sodium acetate (pH 5.2).[10][11] This is typically achieved by adding 1/10th volume of a 3 M stock solution to your nucleic acid sample. Following the addition of salt, 2 to 2.5 volumes of ice-cold 100% ethanol are added to achieve a final ethanol concentration of approximately 70%, which is optimal for precipitating DNA and RNA.[11][12]
Q2: How do other salts like ammonium acetate or lithium chloride compare to sodium acetate?
Different salts can be advantageous for specific applications.
-
Sodium Acetate (NaOAc): The most common and versatile salt for routine DNA and RNA precipitation.[13]
-
Ammonium Acetate (NH4OAc): Useful for removing dNTPs and can help minimize the co-precipitation of polysaccharides. It should be avoided if the DNA will be used in reactions involving T4 polynucleotide kinase, as ammonium ions inhibit the enzyme.[14]
-
Lithium Chloride (LiCl): Primarily used for the selective precipitation of RNA, especially larger RNA species, as it is less effective at precipitating DNA and carbohydrates.[10][14][15]
Q3: Why is a 70% ethanol wash used instead of 100% ethanol or water?
The 70% ethanol wash is a critical step for purification.
-
Water would redissolve the nucleic acid pellet, leading to sample loss.[12]
-
100% ethanol is not effective at dissolving and washing away the salts that need to be removed.[12]
-
70% ethanol provides the perfect balance: it keeps the nucleic acid pellet insoluble while effectively dissolving and removing residual salts like sodium acetate.[12][16]
Data Presentation: Comparison of Precipitation Salts
| Salt | Stock Concentration | Final Concentration | Key Advantages | Considerations/Disadvantages |
| Sodium Acetate | 3 M, pH 5.2 | 0.3 M | General purpose for DNA and RNA; highly efficient.[13] | Can co-precipitate proteins if they are abundant.[10] |
| Ammonium Acetate | 7.5 M | 2.0 - 2.5 M | Helps prevent co-precipitation of dNTPs and some carbohydrates.[10] | Inhibits T4 Polynucleotide Kinase; do not use for phosphorylation reactions.[14] |
| Lithium Chloride | 8 M | 0.8 M | Selectively precipitates RNA, leaving most DNA and carbohydrates in solution.[14] | Chloride ions can inhibit downstream enzymatic reactions like in vitro translation.[14] |
| Sodium Chloride | 5 M | 0.2 M | Recommended for samples containing SDS, as it keeps the detergent soluble in ethanol.[10][14] | Less commonly used for routine precipitations. |
Experimental Protocols
Protocol 1: Standard High-Purity Sodium Acetate Precipitation
This protocol is designed for routine purification and concentration of DNA or RNA from aqueous solutions.
Materials:
-
Nucleic acid sample in aqueous buffer
-
3 M Sodium Acetate, pH 5.2 (nuclease-free)
-
100% Ethanol (ice-cold)
-
70% Ethanol (prepared with nuclease-free water, ice-cold)
-
Nuclease-free water or TE buffer for resuspension
Methodology:
-
Sample Preparation: Start with your purified nucleic acid sample in a microcentrifuge tube.
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the sample. Mix thoroughly by gentle vortexing or flicking the tube.
-
Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to ensure the solution is homogeneous. A stringy white precipitate of nucleic acid may become visible.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to overnight to precipitate the nucleic acid. For very small amounts of nucleic acid, overnight incubation is recommended.[4]
-
Centrifugation: Pellet the nucleic acid by centrifuging at >12,000 x g for 30 minutes at 4°C.[1]
-
Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet may be transparent and difficult to see.
-
First Wash: Add 1 mL of ice-cold 70% ethanol. Gently flick the tube to dislodge and wash the pellet.
-
Second Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Remove Wash: Carefully decant or pipette off the 70% ethanol. Perform a brief "quick spin" and remove any remaining liquid with a fine-tipped pipette.
-
Dry Pellet: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.[17]
-
Resuspension: Resuspend the clean nucleic acid pellet in an appropriate volume of nuclease-free water or buffer (e.g., TE buffer).
References
- 1. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 2. msb.unm.edu [msb.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 7. neb.com [neb.com]
- 8. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. genelink.com [genelink.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RNA precipitation [protocols.io]
- 14. bitesizebio.com [bitesizebio.com]
- 15. reddit.com [reddit.com]
- 16. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]
- 17. Ethanol precipitation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to DNA Precipitation: Sodium Acetate vs. Ammonium Acetate
For researchers, scientists, and drug development professionals, the efficient precipitation of DNA is a critical step in numerous molecular biology workflows. The choice of salt, a key component in this process, can significantly impact the yield, purity, and suitability of the DNA for downstream applications. This guide provides an objective comparison of two commonly used salts, sodium acetate and ammonium acetate, supported by experimental data and detailed protocols to inform your selection.
The fundamental principle behind DNA precipitation with salt and alcohol is the neutralization of the negatively charged phosphate backbone of DNA by cations from the salt. This reduces the DNA's hydrophilicity, allowing it to aggregate and precipitate out of solution upon the addition of an alcohol like ethanol or isopropanol, which lowers the dielectric constant of the solution.
Performance Comparison at a Glance
While both sodium acetate and ammonium acetate are effective for precipitating DNA, they exhibit key differences in their performance, particularly concerning the removal of contaminants and compatibility with downstream enzymatic reactions.
| Parameter | Sodium Acetate | Ammonium Acetate |
| Primary Use | Routine DNA and RNA precipitation. | Precipitation of DNA from solutions containing dNTPs or oligosaccharides. |
| DNA Yield | Generally high and reliable for a wide range of DNA concentrations. | Comparable to sodium acetate, with some studies suggesting slight variations depending on the protocol. |
| Purity (A260/A280) | Typically yields high-purity DNA with A260/A280 ratios around 1.8. | Can also yield high-purity DNA, with the added benefit of not co-precipitating dNTPs. |
| Contaminant Removal | Can co-precipitate some proteins.[1] | Efficiently removes unincorporated dNTPs and some proteins.[1][2] |
| Downstream Compatibility | Generally compatible with most downstream applications. | Inhibits T4 Polynucleotide Kinase. [1][3] |
In-Depth Analysis
Sodium Acetate: The Standard for Routine Precipitation
Sodium acetate, typically used at a final concentration of 0.3 M with a pH of 5.2, is the most common choice for routine DNA and RNA precipitation. It is highly effective in yielding clean, high-molecular-weight DNA suitable for a wide array of downstream applications, including PCR, restriction digests, and sequencing. Studies have demonstrated that ethanol precipitation with sodium acetate can surpass the performance of some commercial kits in terms of DNA yield while maintaining comparable purity.
Ammonium Acetate: The Specialist for dNTP Removal
Ammonium acetate is particularly advantageous when the goal is to precipitate DNA while leaving behind contaminants such as unincorporated deoxynucleoside triphosphates (dNTPs) and short oligonucleotides.[1] This makes it a valuable tool in applications like purifying DNA after labeling reactions. Research has shown that after two precipitations with either sodium acetate or ammonium acetate, unincorporated nucleotides are efficiently removed.[2] However, one study indicated that the ratio of precipitable counts to total counts increased from 61% to 90% after the first precipitation with ammonium acetate, compared to an increase from 68% to 87% with sodium acetate, suggesting a slight edge for ammonium acetate in the initial removal of these contaminants.[2]
A significant drawback of using ammonium acetate is the inhibitory effect of residual ammonium ions on T4 polynucleotide kinase.[1][3] Therefore, it should be avoided if the precipitated DNA is intended for 5' end-labeling or other reactions involving this enzyme.
Experimental Protocols
Below are standardized protocols for DNA precipitation using sodium acetate and ammonium acetate with ethanol.
Sodium Acetate Precipitation Protocol
Materials:
-
DNA sample
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (room temperature)
-
Nuclease-free water or TE buffer
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix thoroughly by gentle vortexing or flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 60 minutes. For low DNA concentrations, overnight incubation is recommended.
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of room-temperature 70% ethanol to remove residual salts.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Ammonium Acetate Precipitation Protocol
Materials:
-
DNA sample
-
7.5 M Ammonium Acetate
-
100% Ethanol (room temperature)
-
70% Ethanol (room temperature)
-
Nuclease-free water or TE buffer
Procedure:
-
Add 0.5 volumes of 7.5 M Ammonium Acetate to your DNA sample (final concentration of approximately 2.5 M). Mix thoroughly.
-
Add 2 to 2.5 volumes of room-temperature 100% ethanol.
-
Centrifuge immediately at ≥12,000 x g for 15 minutes at room temperature.[2]
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of room-temperature 70% ethanol.
-
Centrifuge at ≥12,000 x g for 5 minutes at room temperature.
-
Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Visualizing the Workflow
To illustrate the general process of DNA precipitation, the following diagram outlines the key steps.
Caption: A generalized workflow for DNA precipitation.
Logical Decision Pathway
The choice between sodium acetate and ammonium acetate can be guided by the specific requirements of your experiment.
Caption: Decision tree for selecting the appropriate acetate salt.
Conclusion
References
A Comparative Guide: Sodium Acetate vs. Potassium Acetate for RNA Purification
For Researchers, Scientists, and Drug Development Professionals
The precipitation of RNA from aqueous solutions is a fundamental step in molecular biology, crucial for concentrating and purifying RNA for downstream applications. This process typically involves the use of a salt and an alcohol, most commonly ethanol or isopropanol. The choice of salt can significantly impact the efficiency of RNA recovery, its purity, and its suitability for subsequent enzymatic reactions. This guide provides an objective comparison of two commonly used salts, sodium acetate and potassium acetate, for RNA purification, supported by established protocols and an analysis of their respective advantages and disadvantages.
Principle of RNA Precipitation
RNA is a polyanionic molecule due to its phosphate backbone, which makes it highly soluble in aqueous solutions. The addition of a salt, such as sodium acetate or potassium acetate, introduces monovalent cations (Na⁺ or K⁺) that neutralize the negative charges on the phosphate groups. This charge neutralization reduces the hydrophilicity of the RNA, allowing it to precipitate out of solution upon the addition of a less polar solvent like ethanol or isopropanol.
Qualitative Comparison of Sodium Acetate and Potassium Acetate
| Feature | Sodium Acetate | Potassium Acetate |
| General Use | A versatile and highly efficient salt for general nucleic acid precipitation.[1][2][3] | Particularly useful for applications sensitive to sodium ions, such as cell-free in vitro translation.[4][5][6] |
| Downstream Applications | Generally does not inhibit common enzymatic reactions.[1][2][3] | Preferred when avoiding sodium ions is critical for downstream experiments.[4][5][6] |
| Protein Co-precipitation | Can co-precipitate proteins, caution is advised with protein-rich samples.[4] | Also has the potential to co-precipitate proteins.[4] |
| Compatibility with SDS | Compatible. | Incompatible; potassium dodecyl sulfate is insoluble and will precipitate.[4][5] |
Quantitative Performance Metrics
| Parameter | Sodium Acetate | Potassium Acetate |
| Typical RNA Yield | High, often used for routine RNA precipitation.[7][8] | Efficient, with yields reported in the range of 225.6–454.8 µg/g from plant tissues.[9] |
| A260/A280 Ratio | Generally expected to be ~2.0 for pure RNA.[8] | Reported to be in the range of 1.96 to 2.02.[9] |
| A260/A230 Ratio | Expected to be in the range of 2.0-2.2 for pure RNA. | Reported to be in the range of 1.95 to 2.14.[9] |
| RNA Integrity (RIN) | High RIN values are achievable with proper technique. | Intact RNA with clear 28S and 18S rRNA bands is consistently reported.[9] |
Experimental Protocols
Below are detailed, generalized protocols for RNA precipitation using sodium acetate and potassium acetate.
RNA Precipitation with Sodium Acetate
This protocol is a standard method for the precipitation of RNA from an aqueous solution.[1][7]
Materials:
-
RNA sample in aqueous solution
-
3 M Sodium Acetate, pH 5.2 (RNase-free)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold, prepared with RNase-free water)
-
RNase-free water or TE buffer
Procedure:
-
To your RNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix gently by vortexing.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate the mixture at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol. This step removes residual salts.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it can be difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. genelink.com [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. RNA precipitation [protocols.io]
- 6. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA purification--precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of RNA tertiary structure by monovalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitating RNA | Thermo Fisher Scientific - HK [thermofisher.com]
Precipitating Small RNA: A Comparative Guide to Alternatives for Sodium Acetate
In molecular biology, the efficient precipitation of small RNA fragments, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs), is a critical step for a multitude of downstream applications, including next-generation sequencing (NGS), RT-qPCR, and microarray analysis. While sodium acetate in conjunction with ethanol or isopropanol has traditionally been a staple for this purpose, researchers are increasingly exploring alternatives to enhance recovery, improve purity, and streamline workflows. This guide provides an objective comparison of common alternatives to sodium acetate for precipitating small RNA fragments, supported by experimental data and detailed protocols.
Comparative Analysis of Precipitation Methods
The choice of salt and co-precipitant can significantly impact the yield, purity, and integrity of precipitated small RNA. Below is a summary of the performance of various alternatives to sodium acetate.
Data Presentation: Performance of Small RNA Precipitation Alternatives
| Precipitation Method | Reported Recovery Rate (miRNA) | A260/A280 Ratio | A260/A230 Ratio | Key Advantages | Key Disadvantages |
| Sodium Acetate (0.3 M) + Ethanol | ~61% (without co-precipitant) | ~1.8 - 2.0 | ~2.0 - 2.2 | Standard and widely used method. | Can co-precipitate dNTPs and other contaminants. |
| Lithium Chloride (2.5 M) | 74% (for 100-300 nt RNA)[1] | Generally pure | Generally pure | Selectively precipitates RNA, leaving behind DNA and protein.[1] | Less efficient for RNA smaller than 100-300 nucleotides.[1] |
| Ammonium Acetate (2.5 M) + Ethanol | 85% (for 100-300 nt RNA)[1] | ~1.8 - 2.0 | Can be lower due to salt carryover | Efficiently removes dNTPs.[2] | Can inhibit downstream enzymatic reactions (e.g., T4 polynucleotide kinase). |
| Sodium Chloride (0.2 M) + Ethanol | Data not specifically for small RNA | ~1.8 - 2.0 | ~2.0 - 2.2 | Useful for samples containing SDS, as it keeps SDS soluble.[3] | Less commonly used specifically for small RNA precipitation. |
| Glycogen (as co-precipitant) | Up to 89% (miRNA with ethanol)[4] | Does not interfere | May affect readings if not high purity | Inert carrier, enhances recovery of low-concentration and small nucleic acids.[5] | Can co-precipitate with some contaminants. |
| Linear Polyacrylamide (LPA) (as co-precipitant) | ~73% (miRNA with isopropanol)[4] | Does not interfere | Does not interfere | Inert carrier, does not interfere with A260/280 readings, suitable for very small amounts of nucleic acids.[6] | May be less efficient than glycogen for very short nucleic acids (<20 nt).[4] |
Note: Recovery rates and purity ratios can vary depending on the initial sample concentration, RNA size, and specific protocol used. The data presented is a synthesis from multiple sources to provide a comparative overview.
Experimental Workflows and Logical Relationships
The general workflow for small RNA precipitation involves the addition of a salt and a precipitating agent (typically an alcohol), followed by incubation and centrifugation to pellet the RNA. Co-precipitants are often added to improve the recovery of small and low-concentration RNA.
Experimental Protocols
Below are detailed methodologies for precipitating small RNA using various alternatives to sodium acetate.
Protocol 1: Lithium Chloride (LiCl) Precipitation
This method is particularly useful for selectively precipitating RNA while leaving behind DNA and proteins.[1] It is often used for purifying in vitro transcribed RNA.
-
To your RNA sample, add an equal volume of 5 M LiCl solution to achieve a final concentration of 2.5 M.
-
Mix thoroughly by vortexing gently.
-
Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, incubation can be extended overnight.
-
Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol. This step helps to remove residual LiCl.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.
-
Resuspend the RNA pellet in a desired volume of nuclease-free water or buffer.
Protocol 2: Ammonium Acetate Precipitation with Ethanol
This method is advantageous for removing dNTPs from RNA samples.
-
To your RNA sample, add 0.5 volumes of 7.5 M ammonium acetate to achieve a final concentration of 2.5 M.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
If the RNA concentration is low (<10 ng/µL), add a co-precipitant like glycogen or linear polyacrylamide to a final concentration of 20-50 µg/mL.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet.
-
Resuspend the RNA in an appropriate volume of nuclease-free water or buffer.
Protocol 3: Isopropanol Precipitation with a Co-precipitant
Isopropanol is a stronger precipitant than ethanol, requiring a smaller volume. It is often used with a co-precipitant for efficient recovery of small RNAs.
-
To your RNA sample, add 0.1 volumes of 3 M sodium acetate (pH 5.2) or another salt of choice.
-
Add a co-precipitant. For small RNAs, glycogen is often preferred. Add molecular biology grade glycogen to a final concentration of 20-50 µg/mL.
-
Add 1 volume of room temperature isopropanol.
-
Mix well and incubate at room temperature for 10 minutes. For very dilute samples, incubation can be done at -20°C for 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet.
-
Resuspend the RNA in a suitable volume of nuclease-free water or buffer.
Signaling Pathways and Logical Relationships in Method Selection
The choice of a precipitation method is often guided by the specific requirements of the downstream application and the nature of the starting sample. The following diagram illustrates the decision-making process.
References
- 1. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Measuring microRNAs: Comparisons of microarray and quantitative PCR measurements, and of different total RNA prep methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Isolation of High-Quality Small RNAs from Recalcitrant Plant Species Rich in Polyphenols and Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA precipitation [protocols.io]
A Comparative Guide to the Performance of Sodium Acetate Buffer in Diverse Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Sodium acetate buffer is a widely utilized buffer system in biochemical and molecular biology laboratories, prized for its buffering capacity in the acidic pH range (typically 3.6 to 5.6). Its performance, however, can vary significantly depending on the specific application. This guide provides an objective comparison of sodium acetate buffer's performance against common alternatives in several key assays, supported by experimental data and detailed protocols.
Monoclonal Antibody (mAb) Stability
The stability of therapeutic monoclonal antibodies is a critical quality attribute. The choice of buffer can significantly impact aggregation, fragmentation, and overall product shelf-life. Here, we compare sodium acetate buffer with other commonly used buffers in mAb formulations.
Data Presentation: Comparison of Buffering Systems on mAb Aggregation
| Buffer System | pH | Storage Condition | Aggregation (%) | Soluble Oligomers (%) | Fragmentation (%) | Reference |
| Sodium Acetate | 4.0 | Stressed (Elevated Temp.) | Effectively Eliminated | Not Reported | Not Reported | [1] |
| Sodium Citrate | 4.0 | Stressed (Elevated Temp.) | Readily Proceeded | Not Reported | Not Reported | [1] |
| Sodium Citrate | 5.0 - 7.0 | Not Specified | Superior to Citrate Phosphate | Not Reported | Not Reported | [2] |
| Citrate Phosphate | 5.0 - 7.0 | Not Specified | Higher Acidic Variant Formation | Not Reported | Not Reported | [2] |
| Histidine | Not Specified | Not Specified | Comparable to Approved IgG4 Formulation | Not Reported | Not Reported | [2] |
Key Findings:
-
In a study on anti-streptavidin IgG1, 10 mM sodium acetate buffer at pH 4 was shown to effectively eliminate aggregation at various temperatures, whereas aggregation proceeded readily in a citrate buffer under the same conditions.[1]
-
Sodium acetate buffer has been identified as a promising alternative to citrate-based buffers for IgG4 formulations, in some cases outperforming them.[2]
-
Studies have shown that for certain antibodies, repulsive protein-protein interactions are stronger in acetate buffer compared to citrate buffer, contributing to increased stability and higher activation energies for aggregation.[1]
Experimental Protocol: Assessment of mAb Stability by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
Sample Preparation: Dialyze the monoclonal antibody into the desired buffer (e.g., 10 mM sodium acetate, pH 5.0 or 10 mM sodium citrate, pH 5.0) to a final concentration of 1 mg/mL.
-
Forced Degradation (Optional): To accelerate instability, incubate samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
-
SE-HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A neutral pH buffer with sufficient ionic strength to minimize non-specific interactions (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Experimental Workflow: mAb Stability Study
Caption: Workflow for comparing mAb stability in different buffers.
Enzyme Kinetics
The buffer composition can influence enzyme activity by interacting with the enzyme directly, affecting cofactor availability, or altering the ionization state of the active site.
Data Presentation: Hypothetical Performance of β-Galactosidase in Different Buffers
| Buffer System (50 mM) | pH | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Sodium Acetate | 4.5 | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 1.8 | 95 |
| Sodium Phosphate | 7.0 | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 2.5 | 150 |
| Tris-HCl | 8.0 | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 3.2 | 120 |
| Disclaimer: The data in this table is illustrative and intended to demonstrate the format for comparing enzyme kinetics. Actual values will vary depending on the enzyme, substrate, and specific experimental conditions. |
Key Considerations:
-
Sodium acetate buffer is suitable for enzymes with optimal activity in the acidic pH range.
-
Phosphate buffers can sometimes inhibit the activity of certain enzymes, such as kinases.
-
The components of a buffer can interact with metal ion cofactors, potentially affecting enzyme activity.
Experimental Protocol: β-Galactosidase Activity Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of β-galactosidase in the appropriate assay buffer.
-
Substrate Solution: Prepare a stock solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in the assay buffer.
-
Assay Buffers: Prepare 50 mM sodium acetate (pH 4.5), 50 mM sodium phosphate (pH 7.0), and 50 mM Tris-HCl (pH 8.0).
-
Stop Solution: 1 M Sodium Carbonate.
-
-
Assay Procedure:
-
Pipette 900 µL of the desired assay buffer into a microcentrifuge tube.
-
Add 50 µL of the enzyme solution and pre-incubate at the assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the ONPG substrate solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 500 µL of 1 M sodium carbonate.
-
-
Measurement: Measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the change in absorbance over time. Determine the Michaelis-Menten constants (Km and Vmax) by fitting the V₀ values at varying substrate concentrations to the Michaelis-Menten equation.
Signaling Pathway: Enzyme-Substrate Interaction
Caption: Michaelis-Menten model of enzyme kinetics.
Nucleic Acid Precipitation
Sodium acetate is a standard reagent for the precipitation of DNA and RNA from aqueous solutions in the presence of ethanol.
Data Presentation: Comparison of Salts for DNA Precipitation
| Salt | Final Concentration | DNA Recovery | Removal of Unincorporated Nucleotides | Notes | Reference |
| Sodium Acetate | 0.3 M | High (>90%) | Efficient | Standard, reliable method | [3] |
| Ammonium Acetate | 2.0 - 2.5 M | High (>90%) | Efficient | Can inhibit some downstream enzymes (e.g., T4 polynucleotide kinase) |
Key Findings:
-
Both sodium acetate and ammonium acetate are highly effective for precipitating DNA, with recovery rates typically exceeding 90%.
-
Ammonium acetate is particularly useful for removing dNTPs from labeling reactions.
-
The choice between sodium acetate and ammonium acetate may depend on the downstream application, as ammonium ions can inhibit certain enzymes.
Experimental Protocol: DNA Precipitation
-
Sample Preparation: Start with the aqueous DNA sample in a microcentrifuge tube.
-
Salt Addition: Add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix thoroughly by vortexing.
-
Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to allow the DNA to precipitate. For very small amounts of DNA, overnight incubation is recommended.
-
Centrifugation: Pellet the DNA by centrifuging at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Wash the DNA pellet with 500 µL of 70% ethanol to remove residual salt. Centrifuge for 5 minutes.
-
Drying: Decant the 70% ethanol and air-dry the pellet.
-
Resuspension: Resuspend the dried DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Experimental Workflow: DNA Precipitation
Caption: Step-by-step workflow for DNA precipitation.
Protein Crystallization
The choice of precipitant and buffer is critical for successful protein crystallization. Sodium acetate is often included in crystallization screening kits.
Data Presentation: Success Rate of Different Salts in Protein Crystallization
| Salt | Number of Proteins Crystallized (out of 23) | Success Rate (%) |
| Sodium Malonate | 19 | 82.6 |
| Sodium Acetate | 11 | 47.8 |
| Sodium Tartrate | 11 | 47.8 |
| Sodium Formate | 11 | 47.8 |
| Ammonium Sulfate | 11 | 47.8 |
| Sodium Citrate | Not Reported | Not Reported |
| Magnesium Sulfate | Not Reported | Not Reported |
| Lithium Chloride | 1 | 4.3 |
| Data adapted from a study screening 31 proteins and viruses against 12 different salts. |
Key Findings:
-
In a comparative study, sodium acetate was among the more successful salts for protein crystallization, with a success rate of nearly 48% for the macromolecules tested.
-
While sodium malonate showed the highest success rate in this particular screen, sodium acetate performed comparably to other commonly used precipitants like ammonium sulfate.
Experimental Protocol: Protein Crystallization by Hanging Drop Vapor Diffusion
-
Prepare Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the reservoir solution (e.g., a specific concentration of sodium acetate in a suitable buffer) to each well.
-
Prepare the Drop:
-
On a siliconized glass coverslip, pipette 1-2 µL of the concentrated protein solution.
-
Add 1-2 µL of the reservoir solution to the protein drop.
-
-
Seal the Well: Invert the coverslip and place it over the well, creating a sealed "hanging drop."
-
Equilibration: Allow the drop to equilibrate with the reservoir via vapor diffusion. Water will slowly evaporate from the drop, increasing the concentration of the protein and precipitant.
-
Incubation and Observation: Incubate the plate at a constant temperature and periodically observe the drops under a microscope for crystal formation.
Logical Relationship: Vapor Diffusion Crystallization
Caption: Principle of hanging drop vapor diffusion.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, the mobile phase buffer is crucial for controlling the retention and peak shape of ionizable analytes.
Data Presentation: Comparison of Mobile Phase Buffers for Peptide Separation
| Mobile Phase Additive | Peak Shape for Basic Peptides | Suitability for LC-MS | Ionic Strength |
| Sodium Acetate | Good | Yes (Volatile) | Moderate |
| Sodium Phosphate | Good to Excellent | No (Non-volatile) | High |
| Formic Acid | Can lead to peak tailing and overloading | Yes (Volatile) | Low |
| Trifluoroacetic Acid (TFA) | Generally Good | Yes (Volatile, can cause ion suppression) | Moderate |
Key Considerations:
-
Sodium acetate is a volatile buffer, making it compatible with mass spectrometry (MS) detection in LC-MS applications.
-
Phosphate buffers, while providing excellent buffering capacity and good peak shapes, are non-volatile and therefore unsuitable for LC-MS.
-
For the separation of basic peptides, phosphate and TFA often yield better peak shapes compared to formic acid, which can lead to overloading effects. The performance of sodium acetate is generally good and provides a balance of properties.
Experimental Protocol: Reversed-Phase HPLC of Peptides
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) of the chosen buffer additive (e.g., acetic acid, formic acid, or TFA) in water.
-
Solvent B: 0.1% (v/v) of the same additive in acetonitrile.
-
For non-volatile buffers, prepare an aqueous solution of the desired concentration and pH (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
HPLC System and Column:
-
A standard HPLC system with a gradient pump and UV detector.
-
A C18 reversed-phase column suitable for peptide separations.
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 60% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Compare the retention times, peak widths, and peak asymmetry of the target peptides under the different mobile phase conditions.
References
A Comparative Guide: Lithium Chloride vs. Sodium Acetate for RNA Precipitation
For researchers, scientists, and drug development professionals, the efficient and clean precipitation of RNA is a critical step for a multitude of downstream applications. The choice of precipitating salt can significantly impact the yield, purity, and suitability of the isolated RNA for sensitive assays such as RT-qPCR, RNA sequencing, and in vitro translation. This guide provides an objective comparison of two commonly used salts for RNA precipitation: lithium chloride (LiCl) and sodium acetate, supported by available experimental data and detailed protocols.
Principle of RNA Precipitation
RNA precipitation is a fundamental technique to concentrate and purify RNA from aqueous solutions. The process relies on the principle of reducing the solubility of the negatively charged RNA molecules. This is achieved by neutralizing the phosphate backbone's negative charges with cations from a salt, such as lithium (Li⁺) or sodium (Na⁺), followed by the addition of an alcohol, typically ethanol or isopropanol. The alcohol displaces the hydration shell around the RNA, allowing the salt cations to interact with the phosphate groups, leading to the formation of an insoluble RNA pellet upon centrifugation.
Performance Comparison: Lithium Chloride vs. Sodium Acetate
While both lithium chloride and sodium acetate are effective for RNA precipitation, they exhibit key differences in their mechanism, selectivity, and impact on downstream applications.
| Parameter | Lithium Chloride (LiCl) | Sodium Acetate |
| Selectivity | Selective for larger RNA molecules (>100-300 nucleotides). Does not efficiently precipitate small RNAs (e.g., tRNA, 5S rRNA), DNA, or carbohydrates.[1] | Precipitates all nucleic acids, including DNA, and all sizes of RNA.[2] |
| Purity (A260/A280 & A260/A230) | Often results in higher purity, particularly with respect to removing inhibitors of downstream enzymatic reactions.[1] Can be effective in removing contaminants that absorb at 230 nm. | Purity can be variable and is more susceptible to co-precipitation of contaminants like dNTPs and carbohydrates. |
| Yield | May result in a lower overall yield of total RNA due to the loss of smaller RNA species. One study comparing LiCl to ammonium acetate/ethanol precipitation showed an average recovery of 74% for LiCl versus 85% for the acetate/ethanol method.[1] | Generally provides high recovery of all RNA species. |
| Downstream Applications | Preferred for applications requiring highly pure RNA, such as in vitro translation and cDNA synthesis, due to the efficient removal of inhibitors.[1] However, residual chloride ions can potentially inhibit some enzymatic reactions. | A versatile choice for a wide range of applications. However, co-precipitated contaminants may interfere with sensitive downstream assays. |
| Protocol Complexity | Typically a simpler protocol that often does not require the addition of alcohol for precipitation, although alcohol washes are still necessary. | Requires the addition of both salt and alcohol for precipitation. |
Experimental Data Summary
A direct quantitative comparison of RNA precipitation using lithium chloride versus sodium acetate from the same source material is not extensively documented in a single study. However, data from various sources allows for an informed comparison.
A study comparing 2.5 M lithium chloride with 0.5 M ammonium acetate and 2.5 volumes of ethanol for the precipitation of RNA transcripts (100 and 300 bases) reported the following recovery rates[1]:
| Precipitation Method | Average RNA Recovery |
| 2.5 M Lithium Chloride | 74% |
| 0.5 M Ammonium Acetate / 2.5 volumes Ethanol | 85% |
This suggests that while LiCl is effective, it may be slightly less efficient in terms of total RNA recovery compared to acetate/ethanol-based methods, potentially due to the exclusion of smaller RNA fragments.[1]
A study by Korolenya et al. (2022) investigated the combined use of LiCl and isopropanol for RNA precipitation from frozen vein segments. While not a direct comparison to sodium acetate/ethanol, their findings indicated that an optimal ratio of 2.5 M LiCl and 40% isopropanol could effectively precipitate RNA while minimizing the inhibitory effects of LiCl on reverse transcription.
Experimental Protocols
RNA Precipitation with Lithium Chloride
This protocol is adapted from established methodologies for the selective precipitation of larger RNA molecules.
Materials:
-
RNA sample in aqueous solution
-
8 M Lithium Chloride (LiCl), RNase-free
-
70% Ethanol, RNase-free, ice-cold
-
Nuclease-free water
Procedure:
-
Add 0.1 volumes of 8 M LiCl to the RNA solution.
-
Mix thoroughly by gentle vortexing or inversion.
-
Incubate the mixture on ice for at least 30 minutes. For smaller amounts of RNA, the incubation time can be extended to 2 hours or overnight at 4°C.
-
Centrifuge at 14,000 x g for 15-30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant, which contains smaller RNAs and other contaminants.
-
Wash the RNA pellet by adding 500 µL of ice-cold 70% ethanol and centrifuging at 14,000 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
RNA Precipitation with Sodium Acetate and Ethanol
This is a standard and widely used protocol for the general precipitation of RNA.
Materials:
-
RNA sample in aqueous solution
-
3 M Sodium Acetate (pH 5.2), RNase-free
-
100% Ethanol, ice-cold
-
70% Ethanol, RNase-free, ice-cold
-
Nuclease-free water
Procedure:
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the RNA solution.
-
Mix thoroughly by gentle vortexing.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Mix by inversion and incubate at -20°C for at least 1 hour or overnight for precipitation of small amounts of RNA.
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of ice-cold 70% ethanol and centrifuging at 12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Visualizing the Workflow
Caption: Comparative workflow for RNA precipitation using Lithium Chloride and Sodium Acetate.
Signaling Pathway of Precipitation
The underlying principle for both methods involves the neutralization of the phosphate backbone of RNA, leading to its precipitation out of the solution.
Caption: Generalized mechanism of salt and alcohol-based RNA precipitation.
Conclusion and Recommendations
The choice between lithium chloride and sodium acetate for RNA precipitation depends primarily on the specific requirements of the downstream application.
-
For applications requiring the highest purity and the removal of potential enzymatic inhibitors, such as in vitro translation or cDNA library construction for sequencing, lithium chloride is often the superior choice. Its selectivity for larger RNA molecules is a significant advantage in removing contaminants and smaller RNA species that may interfere with these processes.
-
When the goal is to maximize the yield of all RNA species, including small RNAs, or for routine applications where the presence of minor contaminants is not a major concern, sodium acetate precipitation is a reliable and highly efficient method.
Researchers should carefully consider the trade-offs between yield and purity when selecting a precipitation method. For critical applications, it may be beneficial to perform pilot experiments to determine which method provides the optimal results for their specific sample type and downstream analysis.
References
A Comparative Guide to DNA Purity: Sodium Acetate Precipitation vs. Commercial Kits
For researchers in molecular biology, obtaining pure DNA is a critical first step for downstream applications. The choice of purification method can significantly impact the quality and quantity of the recovered nucleic acids. This guide provides an objective comparison of two common methods for DNA purification: the traditional sodium acetate precipitation and the use of commercial purification kits. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
At a Glance: Key Differences
| Feature | Sodium Acetate Precipitation | Commercial Kits (Spin-Column/Magnetic Bead) |
| Principle | Neutralization of DNA's phosphate backbone by sodium ions, followed by precipitation in alcohol. | DNA selectively binds to a silica membrane or magnetic beads in the presence of chaotropic salts and is eluted in a low-salt buffer. |
| Purity (A260/A280) | Generally good (approaching 1.8), but can be variable and prone to protein carryover if initial extraction is incomplete. | Consistently high (typically 1.8-2.0), as proteins are efficiently removed during wash steps.[1][2] |
| Purity (A260/A230) | Often lower and more variable (can be < 1.8), indicating potential salt or carbohydrate contamination.[3][4] | Generally higher and more consistent (often > 1.8), though can be affected by residual wash buffers containing guanidine salts.[5][6] |
| Yield | Can be very high, as it is not limited by the binding capacity of a membrane.[7] | Yield can be limited by the binding capacity of the silica membrane or beads.[7] |
| Time Efficiency | More time-consuming, often requiring overnight incubation for maximal recovery. | Faster, with protocols typically completed in under an hour.[8] |
| Cost | Very low cost, requiring only basic laboratory reagents. | Higher cost per sample. |
| Consistency | Highly dependent on user technique. | High consistency and reproducibility. |
Quantitative Comparison of DNA Purity and Yield
The purity of a DNA sample is commonly assessed using spectrophotometry, measuring the absorbance at 260 nm, 280 nm, and 230 nm. The A260/A280 ratio indicates protein contamination, with a ratio of ~1.8 considered pure for DNA.[9] The A260/A230 ratio is a secondary measure of purity, where a ratio of 2.0-2.2 is considered pure, and lower values can indicate contamination with salts, carbohydrates, or phenol.[5][9]
The following table summarizes representative data from studies comparing manual extraction methods involving precipitation with commercial kits.
| Extraction Method | Average DNA Yield (µg) | Average A260/A280 Ratio | Average A260/A230 Ratio | Reference |
| Manual Method with Precipitation | 40.3 - 56.3 | ~1.7 - 1.9 | ~1.1 - 1.8 | [7][8] |
| Commercial Kit (Spin-Column) | 31.2 | 1.62 - 1.97 | 0.33 - 0.72 | [1][7] |
| Commercial Kit (Magnetic Bead) | Higher than spin-column | Equivalent to spin-column | Equivalent to spin-column | [2] |
Note: The values presented are a synthesis of findings from multiple studies and can vary depending on the starting material and specific protocols used.
Impact on Downstream Applications
The purity of the extracted DNA is paramount for the success of many downstream applications.
-
PCR and qPCR: Contaminants such as salts, ethanol, and proteins can inhibit polymerase activity, leading to failed or inefficient amplification.[10] Commercial kits are often preferred for PCR applications due to their consistent removal of these inhibitors.[6]
-
Sequencing: High-purity DNA is essential for sequencing, as contaminants can interfere with the sequencing reaction and lead to poor-quality data.
-
Cloning and Ligation: Residual salts and other contaminants can inhibit the activity of enzymes used in cloning, such as restriction enzymes and ligases.
While sodium acetate precipitation can yield a large amount of DNA, it may require additional clean-up steps to remove inhibitors, especially for sensitive applications.[11] Commercial kits, although potentially yielding less DNA, generally provide DNA that is ready for immediate use in most downstream applications.[12][13]
Experimental Protocols
Sodium Acetate Precipitation
This protocol describes the basic steps for precipitating DNA from an aqueous solution.
-
Initial DNA Solution: Start with a purified DNA sample in a low-salt buffer (e.g., TE buffer).
-
Add Salt: Add 1/10 volume of 3 M sodium acetate (pH 5.2) to the DNA solution and mix thoroughly. The sodium ions neutralize the negative charge on the DNA's phosphate backbone.
-
Add Alcohol: Add 2-2.5 volumes of ice-cold 100% ethanol. This reduces the dielectric constant of the solution, causing the DNA to precipitate.
-
Incubation: Incubate the mixture at -20°C for at least one hour to overnight to allow for complete precipitation of the DNA.
-
Centrifugation: Pellet the DNA by centrifuging at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Wash: Carefully discard the supernatant and wash the DNA pellet with 70% ethanol to remove residual salts.
-
Dry and Resuspend: Air-dry the pellet to remove all traces of ethanol and resuspend the DNA in a suitable buffer.
Commercial DNA Purification Kit (Spin-Column Workflow)
This protocol outlines the general workflow for a typical spin-column-based DNA purification kit.
-
Lysis: The sample is lysed using a specialized buffer to release the DNA.
-
Binding: The lysate is mixed with a binding buffer containing chaotropic salts and applied to a silica-membrane spin column. The DNA binds to the silica membrane under these high-salt conditions.
-
Washing: The column is washed with one or more wash buffers to remove proteins, salts, and other contaminants while the DNA remains bound to the membrane.
-
Elution: A low-salt elution buffer (or water) is added to the column, which releases the DNA from the silica membrane. The purified DNA is then collected by centrifugation.
Visualizing the Workflows
Sodium Acetate Precipitation Workflow
Caption: Workflow for DNA precipitation using sodium acetate and ethanol.
Commercial Kit (Spin-Column) Workflow
Caption: General workflow for a commercial spin-column DNA purification kit.
Conclusion
The choice between sodium acetate precipitation and a commercial kit for DNA purification depends on the specific requirements of the experiment.
-
Sodium acetate precipitation is a cost-effective method that can yield a large amount of DNA. However, it is more laborious and may result in a lower purity, potentially requiring further cleanup for sensitive downstream applications.
-
Commercial kits offer a fast, convenient, and highly reproducible method for obtaining high-purity DNA that is suitable for a wide range of applications. While the cost per sample is higher and the yield may be limited by the binding capacity of the kit, the consistency and quality of the purified DNA are generally superior.
For high-throughput applications or when consistent, high-purity DNA is critical, commercial kits are often the preferred choice. For applications where a large quantity of DNA is needed and cost is a primary concern, and where subsequent cleanup steps are feasible, sodium acetate precipitation remains a viable option.
References
- 1. Comparison and Optimization of DNA Extraction Methods for Human DNA from Dried Blood Spot Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dna.uga.edu [dna.uga.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dnagenotek.com [dnagenotek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. ou.edu [ou.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
evaluating the buffering capacity of sodium acetate against other buffer systems
A Comparative Analysis of Sodium Acetate and Other Biological Buffer Systems
In the realms of biological research and pharmaceutical development, maintaining a stable pH is not merely a technicality but a cornerstone of experimental validity and product stability. Buffer solutions are the unsung heroes that resist pH changes, ensuring that proteins, enzymes, cells, and bioactive molecules function optimally. This guide provides an objective comparison of the buffering capacity and characteristics of sodium acetate against other widely used buffer systems: Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES.
Fundamental Properties of Common Buffer Systems
The effectiveness of a buffer is defined by its pKa—the pH at which the weak acid and its conjugate base are in equal concentrations—and its effective pH range, which is typically pKa ± 1.[1] Different biological and chemical applications necessitate buffers with distinct pH ranges.
Below is a summary of the key properties of the buffer systems under evaluation.
| Buffer System | pKa (at 25°C) | Effective pH Range | Key Advantages | Potential Limitations |
| Sodium Acetate | ~4.76[2] | 3.6 – 5.6[2] | Biologically compatible as acetate is a natural metabolite; simple to prepare and inexpensive.[2][3] | Limited to acidic pH ranges; not suitable for physiological pH experiments. |
| Phosphate-Buffered Saline (PBS) | ~7.2 (for H₂PO₄⁻/HPO₄²⁻)[4] | 5.8 – 8.0 | Isotonic and non-toxic to most cells, closely mimicking physiological conditions.[5][6] | Can inhibit certain enzymatic reactions; may precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.[7] |
| Tris-HCl | ~8.1[8] | 7.0 – 9.2[9][10] | Highly soluble and generally inert in many biological reactions.[7] | pH is highly temperature-dependent; can be toxic to some mammalian cells; may interfere with certain pH electrodes.[7][10] |
| HEPES | ~7.5[11] | 6.8 – 8.2[12] | Maintains physiological pH well, even with changes in CO₂ concentration; minimal metal ion binding.[11][13] | More expensive than other buffers; can produce hydrogen peroxide when exposed to light, which can be toxic to cells.[11] |
Experimental Evaluation of Buffering Capacity
The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It can be determined experimentally through titration, where a strong acid or base is incrementally added to the buffer solution while monitoring the pH.[14][15] A titration curve, plotting pH versus the volume of titrant added, visually represents the buffer's effectiveness. The flattest region of the curve indicates the pH at which the buffer has the highest capacity, which corresponds to its pKa.[16][17]
General Experimental Protocol for Determining Buffering Capacity
This protocol outlines a standardized procedure for evaluating and comparing the buffering capacity of different systems.
1. Preparation of Buffer Solutions:
-
Prepare solutions of each buffer (e.g., 0.1 M Sodium Acetate, 1X PBS, 0.1 M Tris-HCl, 0.1 M HEPES) at their respective pKa values to ensure maximum initial buffering capacity.
-
For Sodium Acetate, dissolve appropriate amounts of acetic acid and sodium acetate in distilled water to achieve a pH of ~4.76.[18]
-
For PBS, dissolve the standard components (NaCl, KCl, Na₂HPO₄, KH₂PO₄) in distilled water to achieve a pH of ~7.4.[6][19]
-
For Tris-HCl, dissolve Tris base and titrate with HCl to a pH of ~8.1.[8][20]
-
For HEPES, dissolve HEPES powder and adjust the pH to ~7.5 with NaOH.[21]
-
Calibrate a pH meter using standard pH 4, 7, and 10 solutions.[18]
2. Titration Procedure:
-
Place a defined volume (e.g., 50 mL) of the prepared buffer solution into a beaker with a magnetic stir bar.[15]
-
Record the initial pH of the solution.
-
Fill a burette with a standardized strong acid (e.g., 0.1 M HCl) for titrating buffers with pKa > 7 (PBS, Tris, HEPES) or a strong base (e.g., 0.1 M NaOH) for buffers with pKa < 7 (Sodium Acetate).
-
Add the titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize while stirring, then record the new pH.[22]
-
Continue the titration until the pH changes significantly, indicating that the buffer capacity has been exceeded. This is typically observed as a sharp inflection point on the titration curve.[23]
-
Repeat the entire process for each buffer system being compared.
3. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) for each buffer to generate titration curves.[22]
-
The buffer capacity (β) can be calculated as the amount of strong acid or base added per liter of buffer to cause a pH change of one unit.[24]
-
Compare the titration curves. A flatter curve over a wider range indicates a higher buffering capacity.
Visualizing Experimental and Biological Contexts
Diagrams are essential for clarifying complex workflows and pathways, providing an intuitive understanding of the processes where buffers are critical.
Caption: Workflow for determining buffer capacity via titration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]
- 3. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. em-grade.com [em-grade.com]
- 5. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 6. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Question about Tris-Hcl and PBS buffer - General Lab Techniques [protocol-online.org]
- 8. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 9. medicago.se [medicago.se]
- 10. nbinno.com [nbinno.com]
- 11. HEPES - Wikipedia [en.wikipedia.org]
- 12. HEPES for buffer solutions [itwreagents.com]
- 13. HEPES 緩衝液 [sigmaaldrich.com]
- 14. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 15. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 16. Khan Academy [khanacademy.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. em-grade.com [em-grade.com]
- 20. neb.com [neb.com]
- 21. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 22. sciencegeek.net [sciencegeek.net]
- 23. youtube.com [youtube.com]
- 24. scribd.com [scribd.com]
Salting Out Proteins: A Comparative Analysis of Sodium Chloride and Sodium Acetate
For researchers, scientists, and drug development professionals, the efficient precipitation of proteins is a critical step in purification and analysis. "Salting out" is a widely used technique that relies on high salt concentrations to reduce protein solubility, leading to precipitation. The choice of salt can significantly impact the yield, purity, and integrity of the target protein. This guide provides a comparative analysis of two commonly used salts, sodium chloride (NaCl) and sodium acetate (NaOAc), in the context of salting out proteins, supported by available experimental data and detailed protocols.
The Hofmeister Series and the Mechanism of Salting Out
The behavior of salts in protein precipitation is generally described by the Hofmeister series, which ranks ions based on their ability to influence the solubility of proteins.[1] This series is a crucial tool for predicting the effectiveness of a particular salt. The underlying principle of salting out involves the competition between salt ions and proteins for water molecules. At high salt concentrations, the salt ions sequester water molecules to form their own hydration shells. This reduces the amount of "free" water available to hydrate the protein molecules. As a result, protein-protein interactions become more favorable than protein-solvent interactions, leading to aggregation and precipitation.[2]
Generally, salts with ions that are more effective at structuring water (kosmotropes) are better salting-out agents. Based on the Hofmeister series, the acetate anion (CH₃COO⁻) is considered more kosmotropic than the chloride anion (Cl⁻), suggesting that sodium acetate may be a more effective precipitating agent than sodium chloride.
Comparative Performance: Sodium Chloride vs. Sodium Acetate
Direct quantitative comparisons of sodium chloride and sodium acetate for precipitating a wide range of proteins are limited in the scientific literature. However, existing studies on specific proteins provide valuable insights into their relative effectiveness.
For the integral membrane protein SERCA, sodium acetate was identified as the strongest precipitating salt among a selection of salts tested.[3] In a broader study comparing the success of various salts in crystallizing 31 different proteins and viruses, sodium acetate was found to be significantly more successful than sodium chloride .[4][5] Out of 23 macromolecules that crystallized, sodium acetate was successful with 11, whereas sodium chloride's success rate was not highlighted as being among the most effective.[4][5]
Conversely, a study on the salting-out behavior of ovalbumin indicated that the effect of sodium acetate was similar to that of sodium chloride .[6] This suggests that the relative efficacy of these salts can be protein-dependent.
| Salt | Protein | Observation | Reference |
| Sodium Acetate | SERCA | Strongest precipitating salt. | [3] |
| Sodium Acetate | Various (31 proteins & viruses) | More successful in crystallization than NaCl. | [4][5] |
| Sodium Acetate | Ovalbumin | Salting-out effect is similar to NaCl. | [6] |
| Sodium Chloride | Ovalbumin | Salting-out effect is similar to NaOAc. | [6] |
Note: The data presented is largely qualitative and based on the number of successful crystallizations or relative precipitating strength. For a specific protein of interest, empirical testing is recommended to determine the optimal salt and concentration.
Experimental Protocols
The following are generalized protocols for protein salting out using either sodium chloride or sodium acetate. The optimal salt concentration, pH, and temperature will vary depending on the specific protein and should be determined empirically through small-scale trials.
Key Experimental Workflow
Caption: General workflow for protein salting out.
Protocol 1: Salting Out with Sodium Chloride
Materials:
-
Clarified protein solution
-
Sodium chloride (NaCl), solid or a concentrated stock solution (e.g., 5 M)
-
Buffer solution appropriate for the protein of interest
-
Magnetic stirrer and stir bar
-
Refrigerated centrifuge
-
Spectrophotometer and reagents for protein quantification (e.g., Bradford assay)
-
SDS-PAGE equipment and reagents
Procedure:
-
Preparation of Protein Solution: Start with a clarified protein extract, free of cellular debris. Determine the initial protein concentration.
-
Cooling: Place the protein solution in an ice bath or a cold room (4°C) and allow it to cool while gently stirring with a magnetic stirrer.
-
Salt Addition: Slowly add solid NaCl or a concentrated NaCl solution to the stirring protein solution. Add the salt in small increments to avoid localized high concentrations that could lead to irreversible protein denaturation.
-
Determining Salt Concentration: The final concentration of NaCl required for precipitation is protein-dependent and typically ranges from 1 M to 4 M. It is advisable to perform a preliminary experiment with a range of final salt concentrations to determine the optimal precipitation point for the target protein.
-
Incubation: Once the desired salt concentration is reached, continue to stir the solution gently at 4°C for a period of 1 to 4 hours to allow for complete precipitation.
-
Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at a high speed (e.g., 10,000 - 15,000 x g) for 20-30 minutes at 4°C to pellet the precipitated protein.
-
Separation: Carefully decant the supernatant. The supernatant can be saved for analysis to determine the amount of protein that did not precipitate.
-
Washing (Optional): Gently wash the protein pellet with a buffer solution containing a salt concentration just below the precipitation point to remove co-precipitated contaminants. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for downstream applications.
-
Desalting (Optional): If high salt concentrations interfere with subsequent steps, remove the salt by dialysis or buffer exchange chromatography.
-
Analysis: Determine the protein concentration and purity of the resuspended pellet using methods such as the Bradford assay and SDS-PAGE.
Protocol 2: Salting Out with Sodium Acetate
Materials:
-
Clarified protein solution
-
Sodium acetate (NaOAc), solid or a concentrated stock solution (e.g., 3 M)
-
Buffer solution appropriate for the protein of interest
-
Magnetic stirrer and stir bar
-
Refrigerated centrifuge
-
Spectrophotometer and reagents for protein quantification (e.g., Bradford assay)
-
SDS-PAGE equipment and reagents
Procedure:
-
Preparation of Protein Solution: Begin with a clarified protein extract and determine the initial protein concentration.
-
Cooling: Cool the protein solution to 4°C with gentle stirring.
-
Salt Addition: Gradually add solid sodium acetate or a concentrated stock solution to the protein solution while stirring.
-
Determining Salt Concentration: The optimal final concentration of sodium acetate will vary depending on the protein. A typical starting range to test is between 1 M and 3 M.
-
Incubation: Continue stirring the mixture at 4°C for 1 to 4 hours to ensure complete precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 - 15,000 x g for 20-30 minutes at 4°C.
-
Separation: Carefully remove and collect the supernatant for analysis if desired.
-
Washing (Optional): Wash the pellet with a buffer containing a sub-precipitating concentration of sodium acetate.
-
Resuspension: Dissolve the protein pellet in a suitable buffer.
-
Desalting (Optional): Perform dialysis or buffer exchange to remove excess salt.
-
Analysis: Analyze the concentration and purity of the recovered protein.
Conclusion
Both sodium chloride and sodium acetate can be effectively used for salting out proteins. Based on its position in the Hofmeister series and some experimental evidence, sodium acetate may offer an advantage in precipitating a broader range of proteins or achieving precipitation at lower concentrations for certain proteins like SERCA.[3] However, for other proteins such as ovalbumin, its performance may be comparable to that of sodium chloride.[6] The choice between these two salts should be guided by empirical testing with the specific protein of interest to optimize precipitation efficiency, yield, and purity. The provided protocols offer a framework for developing a tailored salting-out procedure for your specific research needs.
References
- 1. Some characteristics of protein precipitation by salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salting out - Wikipedia [en.wikipedia.org]
- 3. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 4. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sodium acetate trihydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Sodium acetate trihydrate, a common reagent in molecular biology and biochemistry.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an approved filter.[2][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.[4][5]
-
Avoid contact with skin and eyes.[5]
-
Do not breathe in dust.[4]
-
Keep the substance away from heat, sparks, open flames, and hot surfaces.[5]
Storage:
-
Keep the container in a dry, cool, and well-ventilated place.[1][4][6]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[1][6]
Disposal Plan
All waste materials should be characterized and disposed of according to applicable federal, state, and local environmental control regulations.[7] It is recommended to contact a licensed professional waste disposal service for this material.[7] Empty containers may still contain chemical hazards and should be handled appropriately.[5][8]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention if symptoms persist.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4][5] |
| Skin Contact | Wash off with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[4][5] |
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
